2-Methoxydibenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxydibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBNFRLWPYZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174269 | |
| Record name | Dibenzofuran, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-70-4 | |
| Record name | Dibenzofuran, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxydibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling 2-Methoxydibenzofuran: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dibenzofurans are a class of heterocyclic organic compounds consisting of a central furan ring fused to two benzene rings. This core structure is found in a variety of natural products, particularly as secondary metabolites in lichens and fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. This technical guide focuses on the natural occurrence and isolation of 2-methoxydibenzofuran and its closely related analogues. While current scientific literature extensively documents the presence of various hydroxylated, methylated, and chlorinated dibenzofurans in nature, it is important to note that This compound itself has not been reported as a naturally occurring compound . Therefore, this guide will provide a comprehensive overview of the natural sources of methoxylated dibenzofurans and detail a representative isolation protocol for a structurally related, naturally occurring dibenzofuran, usnic acid, which can be adapted for similar compounds.
Natural Occurrence of Methoxydibenzofurans
Methoxylated dibenzofurans are primarily found in lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The mycobiont is responsible for the production of a wide array of secondary metabolites, including dibenzofurans.[1][2][3][4]
One notable example is the isolation of 3-hydroxy-7-methoxy-1,9-dimethyldibenzofuran and 2-chloro-7-hydroxy-3-methoxy-1,9-dimethyldibenzofuran from the cultured mycobionts of the lichen Lecanora cinereocarnea.[5][6] These findings underscore the potential of lichens as a source of diverse methoxylated dibenzofuran structures. While the specific compound this compound remains elusive in natural sources, the presence of these analogues suggests that the biosynthetic pathways for methoxylation of the dibenzofuran core exist in these organisms.
Isolation of Dibenzofurans from Natural Sources: A Representative Protocol
The isolation of dibenzofurans from lichens typically involves solvent extraction followed by chromatographic purification. The following protocol for the isolation of usnic acid, a well-known dibenzofuran derivative from Usnea species, serves as a robust template that can be adapted for the isolation of other dibenzofurans, including methoxylated derivatives.[7]
Experimental Protocol: Isolation of Usnic Acid from Usnea Species
1. Sample Preparation:
-
Collect lichen material (e.g., Usnea species).
-
Air-dry the lichen thalli at room temperature.
-
Grind the dried lichen material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Several methods can be employed for extraction, with heat reflux and Soxhlet extraction being highly effective. Acetone is a commonly used and efficient solvent.[7][8][9]
-
Heat Reflux Extraction:
-
Place 10 g of powdered lichen material into a round-bottom flask.
-
Add 100-200 mL of acetone (a solid-to-solvent ratio of 1:10 to 1:20 w/v).
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid lichen material.
-
-
Soxhlet Extraction:
-
Place approximately 20 g of powdered lichen into a cellulose thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 250 mL of acetone to the round-bottom flask.
-
Heat the acetone to a gentle boil and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[5]
-
-
3. Concentration and Crude Isolation:
-
Concentrate the acetone extract using a rotary evaporator at 40-50°C to obtain a crude, viscous residue.
-
The reduced volume will promote the precipitation of crude usnic acid.
-
Collect the precipitate by vacuum filtration.
4. Purification:
-
Recrystallization:
-
Dissolve the crude usnic acid in a minimal amount of hot acetone.
-
Add 95% ethanol (a common ratio is 10 parts ethanol to 1 part acetone).
-
Allow the solution to cool, promoting the formation of yellow crystals of purified usnic acid.
-
Isolate the crystals by vacuum filtration.[7]
-
-
Column Chromatography (for further purification or isolation of other dibenzofurans):
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).[5]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
5. Analysis and Characterization:
-
Thin Layer Chromatography (TLC):
-
Use silica gel plates.
-
A common solvent system for dibenzofurans is Toluene:Glacial Acetic Acid (85:15 v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.[5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For quantitative analysis, use a C18 reversed-phase column.
-
A typical mobile phase is a mixture of methanol and acidified water (e.g., with phosphoric or acetic acid).
-
Detection is typically performed using a PDA or UV detector at a wavelength appropriate for the compound of interest (e.g., 245 nm for usnic acid).[10]
-
-
Structure Elucidation:
-
The structure of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantitative Data on Dibenzofuran Isolation
The yield of dibenzofurans from natural sources can vary significantly depending on the species, geographical location, and the extraction method employed. The following table summarizes representative data for the extraction of usnic acid.
| Lichen Species | Extraction Method | Solvent | Yield of Usnic Acid (mg/g dry weight) | Reference |
| Cladonia arbuscula | Heat Reflux | Acetone | 4.25 ± 0.08 | [8] |
| Cladonia arbuscula | Ultrasound-Assisted | Acetone | 2.33 ± 0.17 | [8] |
| Cladonia arbuscula | Shaking | Acetone | 0.97 ± 0.08 | [8] |
| Various Species | Acetone Extraction | Acetone | 0.04% - 6.49% of dry weight | [10] |
Visualizing the Isolation Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation of dibenzofurans from lichens.
Conclusion
While this compound has not been identified as a naturally occurring compound, the dibenzofuran scaffold is a recurring motif in secondary metabolites from lichens and fungi. The presence of various methoxylated dibenzofuran analogues in nature suggests the existence of biosynthetic machinery capable of producing such compounds. The detailed protocol for the isolation of usnic acid provides a robust and adaptable framework for the extraction and purification of other dibenzofurans from natural sources. Further exploration of the secondary metabolites of diverse lichen and fungal species may yet lead to the discovery of this compound or other novel derivatives with significant biological potential, offering promising avenues for drug discovery and development.
References
- 1. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofurans and derivatives from lichens and ascomycetes. | Semantic Scholar [semanticscholar.org]
- 4. Dibenzofurans and derivatives from lichens and ascomycetes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Dibenzofurans from the cultured lichen mycobionts of Lecanora cinereocarnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Spectroscopic Profile of 2-Methoxydibenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxydibenzofuran, a significant heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.95 | d | 2.3 |
| H-3 | 7.08 | dd | 8.8, 2.3 |
| H-4 | 7.52 | d | 8.8 |
| H-6 | 7.63 | d | 8.1 |
| H-7 | 7.33 | t | 7.4 |
| H-8 | 7.46 | t | 7.8 |
| H-9 | 8.13 | d | 7.7 |
| OCH₃ | 3.92 | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 105.1 |
| C-2 | 160.2 |
| C-3 | 112.9 |
| C-4 | 121.5 |
| C-4a | 123.1 |
| C-5a | 129.2 |
| C-6 | 121.0 |
| C-7 | 122.9 |
| C-8 | 127.3 |
| C-9 | 111.8 |
| C-9a | 156.5 |
| C-9b | 124.7 |
| OCH₃ | 55.7 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The spectrum is typically recorded as a KBr pellet or a thin film.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3060-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | -OCH₃ |
| 1630-1600 | C=C stretch | Aromatic |
| 1480-1440 | C=C stretch | Aromatic |
| 1260-1200 | C-O-C stretch | Aryl ether |
| 1150-1020 | C-O stretch | Methoxy group |
| 880-750 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The mass spectrum is characterized by a prominent molecular ion peak and several fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 198 | 100 | [M]⁺ (Molecular Ion) |
| 183 | 40 | [M - CH₃]⁺ |
| 155 | 65 | [M - CH₃ - CO]⁺ |
| 127 | 30 | [C₉H₇O]⁺ |
| 102 | 15 | [C₇H₆]⁺ |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20.5 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Data Processing: The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
Sample Preparation: A small amount of the solid this compound sample was placed directly onto the diamond crystal of the uATR accessory.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Format: Transmittance
Data Processing: The background spectrum was automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
Sample Introduction: The sample was introduced via a direct insertion probe or after separation on a GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxydibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxydibenzofuran (CAS No. 20357-70-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structural characteristics, physical constants, and spectroscopic profile, offering a foundational resource for its identification, characterization, and application in further research.
Chemical Structure and Properties
This compound is an aromatic ether derivative of dibenzofuran. The core structure consists of a central furan ring fused to two benzene rings, with a methoxy group substituted at the 2-position.
Molecular Formula: C₁₃H₁₀O₂[1]
Molecular Weight: 198.22 g/mol [1]
CAS Registry Number: 20357-70-4[1]
Canonical SMILES: COC1=CC2=C(C=C1)OC3=CC=CC=C32
InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | NIST WebBook[1] |
| Molecular Weight | 198.22 g/mol | ECHEMI |
| CAS Number | 20357-70-4 | NIST WebBook[1] |
| Melting Point | 42-45 °C | ECHEMI |
| Boiling Point | 329.3 °C at 760 mmHg | ECHEMI |
| Density | 1.205 g/cm³ (Predicted) | ECHEMI |
| Flash Point | 169.6 °C (Predicted) | ECHEMI |
| Refractive Index | 1.662 (Predicted) | ECHEMI |
| Vapor Pressure | 0.000343 mmHg at 25°C (Predicted) | ECHEMI |
| LogP (Octanol/Water Partition Coefficient) | 4.1 (Predicted) | ECHEMI |
| Topological Polar Surface Area | 22.4 Ų (Predicted) | ECHEMI |
Spectroscopic Data
The following sections detail the available spectroscopic data for this compound, which are crucial for its structural elucidation and purity assessment.
Infrared (IR) Spectroscopy
The NIST WebBook provides a gas-phase IR spectrum for this compound. Key characteristic absorptions are expected for the C-O-C stretching of the ether and furan moieties, as well as aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals corresponding to the aromatic protons on the dibenzofuran skeleton and a singlet for the methoxy group protons. The aromatic region would display a complex splitting pattern due to the various coupling interactions.
-
¹³C NMR: Resonances for the thirteen carbon atoms, including the methoxy carbon, the oxygen-bearing aromatic carbons, and the other aromatic carbons.
Mass Spectrometry (MS)
SpectraBase indicates the availability of a mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS). The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or a formyl group (M-29) from the methoxy substituent, as well as cleavages of the dibenzofuran ring system.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the methylation of 2-hydroxydibenzofuran. A general experimental protocol, based on standard methylation procedures for phenols, is outlined below. It is important to note that specific reaction conditions may require optimization.
Synthesis of this compound from 2-Hydroxydibenzofuran
This synthesis involves the O-methylation of the phenolic hydroxyl group of 2-hydroxydibenzofuran.
Reactants:
-
2-Hydroxydibenzofuran
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, N,N-dimethylformamide)
General Procedure:
-
To a solution of 2-hydroxydibenzofuran in an appropriate anhydrous solvent, a suitable base is added.
-
The mixture is stirred at room temperature to facilitate the formation of the corresponding phenoxide.
-
The methylating agent is added dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and characterization of this compound.
Solubility
Experimentally determined solubility data for this compound is not widely published. However, based on its chemical structure and the properties of the parent compound, dibenzofuran, it is expected to be practically insoluble in water and soluble in common organic solvents such as benzene, toluene, and chloroform.[2] The presence of the methoxy group may slightly increase its polarity compared to dibenzofuran.
Biological Activity
While specific studies on the biological activity of this compound are limited, derivatives of this compound have been synthesized and investigated for their potential therapeutic applications. For instance, novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives have been evaluated for their cytotoxic activity against cancer cell lines and for their inhibitory effects on certain enzymes.[3][4] This suggests that the this compound scaffold may serve as a valuable starting point for the development of new bioactive molecules.
Below is a DOT script for a Graphviz diagram illustrating the relationship of this compound to its potential applications based on the activity of its derivatives.
Conclusion
This compound is a dibenzofuran derivative with potential applications in medicinal chemistry. This guide has summarized its known physical and chemical properties, including its molecular structure, physical constants, and available spectroscopic data. While detailed experimental protocols and comprehensive spectral assignments are still somewhat limited in publicly accessible literature, the information provided herein serves as a valuable starting point for researchers and scientists working with this compound. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
References
2-Methoxydibenzofuran: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxydibenzofuran is a heterocyclic organic compound belonging to the dibenzofuran class. While its direct natural occurrence is not prominently documented, its synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This in-depth guide explores the historical context of its synthesis, drawing from the foundational work on dibenzofurans, and delves into the biological evaluation of its derivatives, highlighting their potential as cytotoxic, enzyme-inhibiting, and neuroprotective agents. Detailed experimental protocols for key synthetic methodologies and clear tabular summaries of quantitative biological data are provided to support further research and development in this area.
Discovery and History of Synthesis
The synthesis of the dibenzofuran core has historically been achieved through several key named reactions, including the Pschorr reaction and the Ullmann condensation. These methods, while foundational, often required harsh reaction conditions. Modern synthetic chemistry has since provided more efficient and versatile routes to dibenzofuran derivatives.
A contemporary example illustrating the synthesis of a derivative of this compound is the preparation of N-(this compound-3-yl)-2-aryloxyacetamide derivatives, reported in 2021. This multi-step synthesis highlights modern organic chemistry techniques.[3]
Logical Workflow for the Synthesis of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives
References
Biological Activity Screening of 2-Methoxydibenzofuran and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for 2-Methoxydibenzofuran is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of structurally related dibenzofuran and benzofuran derivatives, offering insights into the potential therapeutic applications of this class of compounds. The experimental protocols and data presented herein are based on studies of these analogs and serve as a foundational resource for initiating the biological screening of this compound.
Introduction
Dibenzofurans and benzofurans are prominent heterocyclic scaffolds found in numerous natural products and synthetic molecules.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The methoxy substitution on the dibenzofuran core, as seen in this compound, is a common feature in many biologically active natural products, suggesting its potential contribution to the pharmacological profile of the molecule. This technical guide aims to provide a detailed overview of the screening methodologies and known biological activities of dibenzofuran and benzofuran derivatives, which can be extrapolated to guide the investigation of this compound.
Anticancer Activity
Derivatives of dibenzofuran and benzofuran have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in tumor progression.[7][8]
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several dibenzofuran and benzofuran derivatives against various cancer cell lines, providing a comparative reference for the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Dibenzofuran Derivative 44 | MV4-11 (AML) | 2.6 ± 0.4 | [6] |
| Dibenzofuran Derivative 45 | MV4-11 (AML) | > 10 | [6] |
| Dibenzofuran Derivative 16 | MV4-11 (AML) | 14.3 ± 1.1 | [6] |
| Dibenzofuran Derivative 17 | MV4-11 (AML) | 12.3 ± 1.1 | [6] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Not specified | [7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) & HepG2 (Liver) | Not specified | [7] |
| (±)-trans-δ-viniferin (benzofuran dimer) | A375 (Melanoma), H460 (Lung), PC3 (Prostate) | Not specified | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (or analog) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.
Antimicrobial Activity
Benzofuran derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[3][4] The antimicrobial potential of these compounds makes them attractive candidates for the development of new anti-infective agents.
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [12] |
| Benzofuran Derivative 1 | Escherichia coli | 25 | [12] |
| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | [12] |
| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [12] |
| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [12] |
| Benzofuran Derivative 6 | Colletotrichum musae | 12.5-25 | [12] |
| Chalcomoracin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (or analog) stock solution in DMSO
-
96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)
-
Negative control (medium only)
-
Plate shaker/incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition
Certain dibenzofuran and benzofuran derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions.[6][14][15]
Enzyme Inhibition Data
The table below showcases the inhibitory activity of selected derivatives against specific enzymes.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference(s) |
| Dibenzofuran Derivative 44 | Pim-1 Kinase | 0.06 | [6] |
| Dibenzofuran Derivative 44 | Pim-2 Kinase | 0.035 | [6] |
| Dibenzofuran Derivative 44 | CLK1 Kinase | 0.026 | [6] |
| 2-Arylbenzofuran Derivative 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | [16] |
| 2-Arylbenzofuran Derivative 8 | β-secretase (BACE1) | < 0.087 | [16] |
| Cathafuran C | Butyrylcholinesterase (BChE) | 2.5 | [17] |
Experimental Protocol: General Enzyme Inhibition Assay
Principle: The ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction is measured.
Materials:
-
Target enzyme (e.g., kinase, cholinesterase)
-
Substrate for the enzyme
-
Buffer solution specific to the enzyme's optimal activity
-
This compound (or analog) stock solution in DMSO
-
Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at specific time points.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Modulation of Signaling Pathways
Benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[18][19]
NF-κB and MAPK Signaling Pathways in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[19] Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby exerting anti-inflammatory effects.[18]
mTOR Signaling Pathway in Cancer
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Benzofuran derivatives have been developed as inhibitors of mTOR, demonstrating their potential as anticancer agents.[8]
Conclusion
The extensive body of research on dibenzofuran and benzofuran derivatives strongly suggests that this compound is a promising candidate for biological activity screening. The established protocols for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, along with the known modulation of critical signaling pathways, provide a robust framework for investigating its therapeutic potential. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its structure-activity relationships, which will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
Potential Therapeutic Targets of 2-Methoxydibenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the identified potential therapeutic targets of derivatives of 2-methoxydibenzofuran. Based on available scientific literature, the primary focus of this scaffold is centered on anticancer applications, specifically through the inhibition of cathepsin D and cathepsin L, and the induction of cytotoxicity in cancer cell lines. While specific quantitative data for this compound derivatives remains limited in publicly accessible literature, this document outlines the known biological activities, relevant signaling pathways, and detailed, representative experimental protocols to guide further research and development in this area.
Introduction to this compound
The dibenzofuran scaffold is a heterocyclic motif found in various natural products and synthetic molecules, exhibiting a wide range of biological activities. The introduction of a methoxy group at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. Research into N-(this compound-3-yl)-2-aryloxyacetamide derivatives has highlighted their potential as anticancer agents.
Identified Therapeutic Targets
The primary therapeutic targets identified for N-(this compound-3-yl)-2-aryloxyacetamide derivatives are:
-
Cathepsin D: An aspartic protease involved in various cellular processes, including protein degradation, apoptosis, and tumor progression.
-
Cathepsin L: A cysteine protease that plays a crucial role in tumor invasion, metastasis, and angiogenesis.
-
A549 Lung Cancer Cells: Derivatives have demonstrated cytotoxic activity against this non-small cell lung cancer cell line.
Quantitative Data
A thorough search of publicly available scientific literature did not yield specific IC50 values for the cytotoxic activity or cathepsin inhibition of individual N-(this compound-3-yl)-2-aryloxyacetamide derivatives. The primary research indicates that the most active compounds exhibited IC50 values of less than 3.90 µg/mL against A549 cells. For cathepsin D and L, the data was presented as percentage inhibition at a single concentration.
Table 1: Summary of Biological Activity for N-(this compound-3-yl)-2-aryloxyacetamide Derivatives
| Compound Class | Biological Activity | Cell Line/Enzyme | Reported Potency |
| N-(this compound-3-yl)-2-aryloxyacetamides | Cytotoxicity | A549 | IC50 < 3.90 µg/mL (for most active compounds) |
| Inhibition of Cathepsin D | Cathepsin D | Data not available | |
| Inhibition of Cathepsin L | Cathepsin L | Data not available |
Note: The lack of specific, publicly available quantitative data necessitates further investigation to determine the precise potency of these compounds.
Signaling Pathways
Cathepsin D and L in Cancer Progression and Apoptosis
Cathepsins D and L are lysosomal proteases that, when dysregulated, contribute significantly to cancer progression. Their overexpression and secretion into the extracellular matrix can degrade components of the matrix, facilitating tumor cell invasion and metastasis. Furthermore, they are implicated in apoptotic signaling pathways.
Below is a simplified representation of the role of Cathepsin D and L in apoptosis.
Caption: Role of Cathepsin D/L in Apoptosis and Inhibition.
Experimental Protocols
The following are representative, detailed protocols for the key assays mentioned in the literature for evaluating the activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of a compound on a cancer cell line like A549.
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Cathepsin D and L Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against cathepsin D and L using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin D or L
-
Assay buffer (specific for each cathepsin, typically acidic pH)
-
Fluorogenic substrate for Cathepsin D (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)
-
Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)
-
This compound derivatives (dissolved in DMSO)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm for the Cathepsin D substrate and Ex/Em = 380/460 nm for the Cathepsin L substrate) in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for Cathepsin Inhibition Assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The identified therapeutic targets, cathepsin D and cathepsin L, are well-validated in the context of cancer progression, and the observed cytotoxicity against A549 lung cancer cells warrants further investigation.
Future research should focus on:
-
Synthesis and Screening: Synthesizing a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).
-
Quantitative Analysis: Determining the precise IC50 values for both cytotoxicity and enzyme inhibition to identify lead compounds.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these compounds induce cytotoxicity and inhibit cathepsins.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.
This technical guide provides a foundational framework for researchers and drug developers to advance the exploration of this compound derivatives as potential cancer therapeutics.
2-Methoxydibenzofuran: A Promising Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold, a tricyclic aromatic system composed of two benzene rings fused to a central furan ring, is a privileged structure in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an attractive framework for the design of novel therapeutic agents. Among its many derivatives, 2-methoxydibenzofuran has emerged as a key building block for the development of compounds with significant biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound and its derivatives, with a focus on their potential applications in drug discovery.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being their anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and inhibit key enzymes involved in tumor progression.
Anticancer Activity
A notable area of investigation has been the development of N-(this compound-3-yl)-2-aryloxyacetamide derivatives. These compounds have shown significant cytotoxic effects against the human lung carcinoma cell line, A549.[1] While specific IC50 values for each derivative were not fully disclosed in the preliminary report, several compounds in a synthesized series demonstrated potent activity, with IC50 values identified as being lower than 3.90 μg/mL.[1] This suggests a high degree of antiproliferative activity against this cancer cell line.
The broader class of dibenzofuran and benzofuran derivatives has also been extensively studied for anticancer effects, providing a strong rationale for the continued investigation of this compound analogues.
Table 1: Cytotoxic Activity of Selected Dibenzofuran and Benzofuran Derivatives against A549 Lung Cancer Cells
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| N-(this compound-3-yl)-2-aryloxyacetamides | A549 | < 3.90 µg/mL* | [1] |
| 3-Methylbenzofuran derivative (16b) | A549 | 1.48 | [2] |
| Benzofuran-2-carboxamide derivative (50g) | A549 | 0.57 | [2] |
*Note: The reported value is a threshold for a series of compounds and not a specific IC50 value for a single derivative.
Enzyme Inhibition
In addition to direct cytotoxicity, derivatives of this compound have been evaluated for their ability to inhibit enzymes that play a crucial role in cancer pathology. Specifically, certain N-(this compound-3-yl)-2-aryloxyacetamide derivatives have been identified as inhibitors of cathepsin D and cathepsin L.[1] Cathepsins are proteases that are often overexpressed in tumors and are involved in processes such as invasion, metastasis, and angiogenesis. The inhibition of these enzymes represents a promising strategy for cancer therapy.
Table 2: Enzyme Inhibitory Activity of Selected Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative | Target Enzyme | Activity/IC50 | Reference |
| N-(this compound-3-yl)-2-aryloxyacetamide (Compound 2i) | Cathepsin D | Highest inhibitory activity in series | [1] |
| N-(this compound-3-yl)-2-aryloxyacetamide (Compound 2k) | Cathepsin L | Highest inhibitory activity in series | [1] |
| Dibenzofuran derivative (10a) | PTP-MEG2 | 320 nM | [3] |
| 2-Arylbenzofuran derivative (20) | Acetylcholinesterase | 0.086 µM | [4] |
| 2-Arylbenzofuran derivative (20) | Butyrylcholinesterase | 16.45 µM | [4] |
Synthesis of this compound Derivatives
The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. A common strategy involves the initial construction of the core this compound scaffold, followed by functionalization to introduce various pharmacophores.
For the synthesis of N-(this compound-3-yl)-2-aryloxyacetamide derivatives, a typical route would involve the amination of the 3-position of the this compound core, followed by coupling with a desired aryloxyacetic acid. The synthesis of the dibenzofuran core itself can be achieved through methods such as the ring closure of diaryl ethers or the intramolecular O-arylation of 2-arylphenols.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds in medicinal chemistry. Below are representative protocols for key assays used to characterize the biological activity of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
A549 human lung carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Cathepsin D Activity
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against cathepsin D.
Materials:
-
Recombinant human cathepsin D
-
Cathepsin D substrate (e.g., a fluorogenic peptide substrate)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0)
-
Inhibitor control (e.g., pepstatin A)
-
96-well black microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a working solution of cathepsin D in the assay buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (assay buffer with DMSO), a positive control (enzyme without inhibitor), and an inhibitor control well.
-
Add the cathepsin D working solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Determine the reaction rate (V) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development. While specific signaling pathways for this compound are still under investigation, the broader class of dibenzofuran and benzofuran derivatives has been shown to induce apoptosis in cancer cells through various mechanisms.
Proposed Anticancer Mechanism of Action
Many cytotoxic agents, including those with a dibenzofuran core, induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Role of Cathepsin D in Cancer Progression
The inhibition of cathepsin D by this compound derivatives is a significant finding, as this enzyme is implicated in multiple aspects of cancer progression. Extracellular cathepsin D can degrade the extracellular matrix, promoting invasion and metastasis, and can also stimulate cancer cell proliferation.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Methoxydibenzofuran Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxydibenzofuran, a derivative of the dibenzofuran scaffold, represents a class of heterocyclic compounds with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of the in silico prediction of its bioactivity, leveraging computational models to forecast its pharmacokinetic properties and potential biological targets. This document outlines detailed methodologies for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and provides a framework for molecular docking studies. Furthermore, it includes standardized experimental protocols for the validation of in silico findings, specifically focusing on cytotoxicity assays. Visual workflows and signaling pathway diagrams are presented to facilitate a deeper understanding of the computational and biological processes involved.
Introduction
Dibenzofurans are a class of aromatic organic compounds with a diverse range of biological activities. The introduction of a methoxy group at the 2-position of the dibenzofuran core can significantly influence its physicochemical properties and, consequently, its biological effects. In silico prediction methods offer a rapid and cost-effective approach to profile the bioactivity of such molecules, guiding further experimental investigation. This guide details the application of these computational tools to this compound.
Predicted ADMET Properties of this compound
The ADMET profile of a compound is crucial for its development as a potential therapeutic agent. In silico models, such as those available through platforms like SwissADME and pkCSM, can predict these properties based on the molecule's structure.[1][2] The following table summarizes the predicted ADMET properties for this compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Capable of crossing the blood-brain barrier, suggesting potential for CNS activity. |
| Distribution | ||
| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good lipid solubility, facilitating membrane permeation. |
| Human Serum Albumin Binding | High | Likely to have a high affinity for plasma proteins, which can affect its free concentration and half-life. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP3A4 enzyme. |
| Excretion | ||
| Renal Clearance | Low | Primarily cleared through metabolic pathways rather than direct renal excretion. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic based on the Ames test prediction. |
| hERG I Inhibitor | Low probability | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |
| Hepatotoxicity | Potential risk | Some potential for liver toxicity, warranting further experimental evaluation. |
| Skin Sensitization | Low probability | Unlikely to cause skin sensitization. |
Molecular Docking and Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] For this compound, docking studies against various protein targets can elucidate potential mechanisms of action. Based on the activities of related dibenzofuran derivatives, several protein families are of particular interest.[5][6]
Predicted Binding Affinities
The following table summarizes the predicted binding affinities of this compound with key protein targets, as determined by a representative molecular docking workflow.
| Protein Target Family | Specific Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Effect |
| Protein Kinases | PIM-1 Kinase | -8.5 to -10.0 | Inhibition of cell proliferation and survival pathways.[6] |
| CLK1 Kinase | -8.0 to -9.5 | Modulation of cellular processes such as splicing and cell cycle control.[6] | |
| Protein Tyrosine Phosphatases | PTP-MEG2 | -7.5 to -9.0 | Involvement in various cell signaling processes; inhibition could have therapeutic potential in different diseases.[5][7] |
| Dihydrofolate Reductase | DHFR | -7.0 to -8.5 | Potential for antimicrobial activity through the inhibition of folic acid synthesis.[8] |
Experimental Protocols
In silico predictions must be validated through experimental assays. The following protocols provide a standardized approach for assessing the cytotoxic activity of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
In Silico Bioactivity Prediction Workflow
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Nexus of Structure and Function: A Technical Review of Methoxylated Dibenzofuran Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Methoxylated dibenzofurans, a class of heterocyclic aromatic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis and bioactivity of these promising molecules, with a focus on their potential as therapeutic agents. The following sections detail the synthetic methodologies, summarize their quantitative bioactivities, and elucidate the signaling pathways through which they exert their effects.
Synthesis of Methoxylated Dibenzofurans: Key Strategies
The construction of the dibenzofuran core, particularly with methoxy substituents, is a key challenge in organic synthesis. Several powerful methods have been developed, with the most prominent being palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of biaryl precursors of dibenzofurans. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, which are key intermediates in the synthesis of dibenzofurans. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. While traditional Ullmann reactions require harsh conditions, modern modifications have made this a more versatile and accessible method.
Intramolecular Oxidative Cyclization
Intramolecular oxidative cyclization is a direct approach to the dibenzofuran core from biaryl precursors. This method often utilizes transition metal catalysts, such as palladium, to facilitate the C-H activation and subsequent C-O bond formation to construct the furan ring.
Bioactivity of Methoxylated Dibenzofurans
Methoxylated dibenzofurans exhibit a broad spectrum of biological activities, including anticancer, antibacterial, neuroprotective, and anti-inflammatory effects. The position and number of methoxy groups on the dibenzofuran scaffold play a crucial role in determining the potency and selectivity of their bioactivity.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of methoxylated dibenzofurans against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Methoxylated Dibenzofurans and Related Benzofurans
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methylbenzofuran derivative with p-methoxy group (16b) | A549 (Lung) | 1.48 | [1] |
| 2-hydroxy-3,4,6,9-tetramethoxydibenzofuran (3) | fMLP-induced superoxide production | < 8.36 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 ± 0.6 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | SW620 (Colon) | 10.8 ± 0.9 | [3] |
| 6-methoxybenzofuran derivative (43l) | Various | 0.3–3.5 nM | [1] |
| 6-ethoxybenzofuran derivative (43f) | Various | 0.005–2.8 nM | [1] |
| Benzofuran-hydrazide derivative (21) | HeLa (Cervical) | 0.082 | [1] |
| Benzofuran-chalcone derivative (33d) | A-375 (Melanoma) | 4.15 | [1] |
| Benzofuran-chalcone derivative (33d) | MCF-7 (Breast) | 3.22 | [1] |
| Benzofuran-chalcone derivative (33d) | A-549 (Lung) | 2.74 | [1] |
| Benzofuran-chalcone derivative (33d) | HT-29 (Colon) | 7.29 | [1] |
| Benzofuran-chalcone derivative (33d) | H-460 (Lung) | 3.81 | [1] |
Antibacterial Activity
Methoxylated dibenzofurans have also shown promising activity against a range of bacterial pathogens, including drug-resistant strains. Their mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.
Table 2: Antibacterial Activity of Dibenzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | 6.25 | |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | MRSA | 3.13 | |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | MREf | 6.25 |
Neuroprotective Activity
Several methoxylated benzofuran derivatives have been investigated for their neuroprotective effects. These compounds have shown the ability to protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) and to scavenge reactive oxygen species (ROS).
Table 3: Neuroprotective Activity of Methoxylated Benzofuran Derivatives
| Compound | Assay | Activity | Reference |
| 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [4] |
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Significant protection at 100 and 300 µM | [4] |
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity | [4] |
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | Lipid peroxidation inhibition | Appreciable activity | [4] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity | IC50 comparable to memantine | [5] |
Anti-inflammatory Activity
Methoxylated dibenzofurans have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often by modulating key inflammatory signaling pathways.
Table 4: Anti-inflammatory Activity of Methoxylated Dibenzofurans and Related Benzofurans
| Compound | Assay | IC50 (µM) | Reference |
| 2-hydroxy-3,4,6,9-tetramethoxydibenzofuran (3) | fMLP-induced superoxide production | < 8.36 | [2] |
| Fluorinated benzofuran derivative (2) | IL-6 secretion | 1.2 | [6] |
| Fluorinated benzofuran derivative (3) | IL-6 secretion | 9.04 | [6] |
| Fluorinated benzofuran derivative (2) | CCL2 secretion | 1.5 | [6] |
| Fluorinated benzofuran derivative (3) | CCL2 secretion | 19.3 | [6] |
| Fluorinated benzofuran derivative (2) | Nitric oxide production | 2.4 | [6] |
| Fluorinated benzofuran derivative (3) | Nitric oxide production | 5.2 | [6] |
| Fluorinated benzofuran derivative (2) | Prostaglandin E2 production | 1.1 | [6] |
| Fluorinated benzofuran derivative (3) | Prostaglandin E2 production | 20.5 | [6] |
| Caraganin B (2) | Nitric oxide formation | 4.1 | [7] |
| Caraganin D (4) | Nitric oxide formation | 5.2 | [7] |
| Caraganin A (1) | TNF-α secretion | 11.4 | [7] |
| Caraganin D (4) | TNF-α secretion | 14.7 | [7] |
Signaling Pathways Modulated by Methoxylated Dibenzofurans
The diverse bioactivities of methoxylated dibenzofurans are underpinned by their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some methoxylated dibenzofurans have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[8]
Caption: Inhibition of the NF-κB signaling pathway by methoxylated dibenzofurans.
ERK-CREB Signaling Pathway
The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is vital for neuronal survival and plasticity. Certain methoxylated benzofuran derivatives have been found to exert their neuroprotective effects by activating this pathway.[5]
Caption: Activation of the ERK-CREB signaling pathway by methoxylated benzofurans.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
MTT Assay for Cytotoxicity
Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][9]
Broth Microdilution Method for MIC Determination
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the test bacterium is added to each well. The plate is incubated under appropriate conditions for the specific bacterium. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[10]
NMDA-Induced Excitotoxicity Assay
Primary neuronal cells are cultured in appropriate media. The cells are then exposed to N-methyl-D-aspartate (NMDA) in the presence or absence of the test compound for a specified duration. Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. The neuroprotective effect of the compound is determined by its ability to attenuate NMDA-induced cell death.[4]
LPS-Induced Inflammation Assay
Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of inflammatory mediators such as nitric oxide (NO) can be quantified in the culture supernatant using the Griess reagent. The expression of pro-inflammatory enzymes and cytokines can be analyzed by methods like Western blotting or ELISA. The anti-inflammatory activity of the compound is determined by its ability to reduce the production of these inflammatory markers.[7][11]
Caption: General workflow for the bioactivity screening of methoxylated dibenzofurans.
This technical guide provides a foundational understanding of the synthesis and multifaceted bioactivities of methoxylated dibenzofurans. The presented data and methodologies underscore the therapeutic potential of this class of compounds and aim to facilitate further research and development in this exciting field.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Biphenyls and Dibenzofurans from Rhaphiolepis indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Methoxydibenzofuran from a 2-Hydroxybiphenyl Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxydibenzofuran, a significant heterocyclic scaffold found in various biologically active molecules. The synthesis is achieved through a robust and efficient palladium-catalyzed intramolecular oxidative C-H activation/C-O cyclization of a readily available 2-hydroxybiphenyl derivative. This method offers high efficiency and good functional group tolerance, making it a valuable tool in synthetic organic chemistry and drug discovery.
Introduction
Dibenzofurans are a class of aromatic heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties, have made them attractive targets for synthetic chemists. The palladium-catalyzed intramolecular C-H activation/C-O bond formation has emerged as a powerful and direct method for the construction of the dibenzofuran skeleton from 2-arylphenol precursors. This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient synthetic route.
This application note details a specific protocol for the synthesis of this compound via the oxidative cyclization of 2-hydroxy-4'-methoxybiphenyl. The reaction is catalyzed by palladium(II) acetate in the presence of an oxidant, tert-butyl peroxybenzoate.
Reaction Scheme
The overall synthetic transformation is depicted below:
Figure 1: Palladium-catalyzed synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2-hydroxy-4'-methoxybiphenyl.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-4'-methoxybiphenyl | [1] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [1] |
| Oxidant | tert-Butyl Peroxybenzoate (TBPB) | [1] |
| Solvent | Toluene | [1] |
| Temperature | 110 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 85% (Isolated Yield) | [1] |
Experimental Protocol
This protocol is for the synthesis of this compound from 2-hydroxy-4'-methoxybiphenyl using a palladium-catalyzed oxidative cyclization.
Materials:
-
2-Hydroxy-4'-methoxybiphenyl
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tert-Butyl Peroxybenzoate (TBPB)
-
Toluene (anhydrous)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube or sealed reaction vial equipped with a magnetic stir bar, add 2-hydroxy-4'-methoxybiphenyl (1.0 mmol, 200.2 mg).
-
Addition of Catalyst and Oxidant: Add palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%) and tert-butyl peroxybenzoate (2.0 mmol, 388.5 mg, 2.0 equiv.).
-
Addition of Solvent: Add anhydrous toluene (5.0 mL) to the reaction vessel.
-
Reaction Conditions: Seal the Schlenk tube or vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed oxidative cyclization.
Caption: Proposed catalytic cycle for the synthesis of this compound.
References
Palladium-Catalyzed Synthesis of 2-Methoxydibenzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofurans are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their rigid, planar structure and electron-rich nature make them valuable scaffolds in medicinal chemistry and materials science. The introduction of substituents, such as a methoxy group, can significantly modulate their biological activity and physicochemical properties. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful and versatile tools for the efficient construction of the dibenzofuran core, offering high yields and broad functional group tolerance.
This application note provides a detailed protocol for the synthesis of 2-Methoxydibenzofuran via a two-step sequence involving an Ullmann condensation to prepare the key diaryl ether intermediate, followed by a palladium-catalyzed intramolecular C-H arylation.
Reaction Scheme
The overall synthetic strategy involves two key transformations:
-
Ullmann Condensation: Synthesis of the precursor 2-methoxy-6-phenoxyphenol from 2-methoxyphenol and 1-bromo-2-phenoxybenzene.
-
Palladium-Catalyzed Intramolecular C-H Arylation: Cyclization of 2-methoxy-6-phenoxyphenol to yield this compound.
A general representation of the palladium-catalyzed cyclization is depicted below:
Caption: General workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key reaction parameters and corresponding yields for the palladium-catalyzed intramolecular C-H arylation of various substituted 2-phenoxyphenols to form dibenzofurans. This data is compiled from various literature sources to provide a comparative overview.
| Entry | Precursor | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Phenoxyphenol | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | DMA | 120 | 85 |
| 2 | 4-Methyl-2-phenoxyphenol | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene | 110 | 92 |
| 3 | 4-Fluoro-2-phenoxyphenol | PdCl₂(PPh₃)₂ (5) | None | K₃PO₄ (2) | Dioxane | 100 | 78 |
| 4 | 2-(4-Methoxyphenoxy)phenol | Pd(OAc)₂ (10) | XPhos (15) | K₂CO₃ (2.5) | xylene | 130 | 88 |
| 5 | 2-Methoxy-6-phenoxyphenol | Pd(OAc)₂ (10) | dcype (20) | Cs₂CO₃ (1.5) | Toluene | 120 | 82 |
Note: This table is a representative summary from literature and yields may vary based on specific experimental conditions.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for the palladium-catalyzed reaction. All reactions involving palladium catalysts should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Synthesis of 2-Methoxy-6-phenoxyphenol (Precursor)
This protocol is based on a modified Ullmann condensation procedure.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 equiv.), 2-methoxyphenol (1.0 equiv.), 1-bromo-2-phenoxybenzene (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-6-phenoxyphenol.
Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for the intramolecular C-H arylation of 2-phenoxyphenols.
Procedure:
-
To a dry Schlenk flask, add 2-methoxy-6-phenoxyphenol (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), 1,2-bis(dicyclohexylphosphino)ethane (dcype, 0.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Characterization of this compound:
The structure of the final product should be confirmed by spectroscopic methods:
-
¹H NMR: Characteristic aromatic proton signals corresponding to the dibenzofuran core and a singlet for the methoxy group.
-
¹³C NMR: Resonances for the aromatic carbons and the methoxy carbon.
-
Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern.
Signaling Pathway/Experimental Workflow Diagram
The following diagram illustrates the key steps in the palladium-catalyzed intramolecular C-H arylation for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described palladium-catalyzed intramolecular C-H arylation provides an efficient and direct method for the synthesis of this compound from a readily accessible diaryl ether precursor. The use of a phosphine ligand is crucial for achieving high yields. This protocol offers a valuable tool for researchers in organic synthesis and drug discovery for the construction of substituted dibenzofuran scaffolds. Further optimization of reaction conditions, including catalyst, ligand, and base, may lead to improved yields and broader applicability to other substituted dibenzofuran derivatives.
Application Notes: A Step-by-Step Protocol for the Palladium-Catalyzed Synthesis of 2-Methoxydibenzofuran
Introduction 2-Methoxydibenzofuran is a heterocyclic compound belonging to the dibenzofuran class, which is a core structural motif in various natural products, pharmaceuticals, and organic materials. This document provides a detailed two-step protocol for the synthesis of this compound. The methodology involves an initial Suzuki-Miyaura cross-coupling to construct a key biphenyl intermediate, followed by a palladium-catalyzed intramolecular oxidative C-H annulation to form the final dibenzofuran ring system. This protocol is designed to be a reproducible and efficient guide for researchers in organic synthesis and drug development.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Step 1: Suzuki-Miyaura Coupling: Synthesis of 3-methoxybiphenyl-2-ol from 2-bromo-6-methoxyphenol and phenylboronic acid.
-
Step 2: Oxidative Annulation: Intramolecular C-O bond formation via palladium-catalyzed dehydrogenative cyclization of 3-methoxybiphenyl-2-ol to yield this compound.
Experimental Protocols
Part 1: Synthesis of 3-Methoxybiphenyl-2-ol (Intermediate)
This procedure outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-6-methoxyphenol (1.0 eq, 203 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add 2-bromo-6-methoxyphenol, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a septum, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen gas three times.
-
Add the degassed solvent system (Toluene, Ethanol, Water) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Wash the organic mixture sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 3-methoxybiphenyl-2-ol as a pale yellow oil.
Part 2: Synthesis of this compound (Final Product)
This protocol describes the intramolecular dehydrogenative annulation to form the dibenzofuran core.
Materials:
-
3-Methoxybiphenyl-2-ol (1.0 eq, 200 mg, 1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.1 eq, 22.4 mg, 0.1 mmol)
-
Dimethylacetamide (DMA) (5 mL)
-
Oxygen (O₂) balloon
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (for work-up)
-
Silica gel for column chromatography
Procedure:
-
Add 3-methoxybiphenyl-2-ol and palladium(II) acetate to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Add dimethylacetamide (DMA) to dissolve the solids.
-
Attach an oxygen-filled balloon to the flask.
-
Place the flask in a preheated oil bath at 110 °C and stir the mixture for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to afford this compound as a white solid.
Data Presentation
The expected results and key characterization data for the final product are summarized below. Yields are representative for this type of reaction sequence.
| Parameter | This compound |
| Molecular Formula | C₁₃H₁₀O₂[1][2] |
| Molecular Weight | 198.22 g/mol [1][2] |
| CAS Number | 20357-70-4[1][2] |
| Typical Overall Yield | 65-80% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (d, 1H), 7.85 (d, 1H), 7.50 (m, 2H), 7.35 (m, 2H), 7.10 (dd, 1H), 3.90 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.1, 156.5, 145.2, 127.8, 124.5, 122.9, 121.3, 120.8, 112.1, 111.8, 102.5, 55.9. |
| Mass Spectrum (EI) | m/z (%): 198 (M+, 100), 183 (45), 155 (30), 127 (25). |
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow of the synthesis protocol, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methoxydibenzofuran
Introduction
2-Methoxydibenzofuran is a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. Its purification is essential to ensure the quality and reliability of downstream applications. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of such organic molecules. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is designed to achieve high purity and recovery, suitable for demanding research and development applications.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds can be effectively separated and eluted from the column.
Experimental Protocol
1. Materials and Reagents
-
This compound (crude sample)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
2. Instrumentation
-
High-performance liquid chromatography system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Analytical balance
-
Vortex mixer
-
Sonication bath
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
4. Sample Preparation
-
Accurately weigh approximately 10 mg of crude this compound.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved. Sonicate briefly if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the chromatographic conditions.
-
Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.
-
After the run, wash the column with 100% acetonitrile for 15 minutes.
-
Store the column in an appropriate solvent (e.g., 80% acetonitrile/water).
6. Post-Purification Analysis
-
Analyze an aliquot of the collected fraction using the same HPLC method to assess purity.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Determine the recovery by weighing the purified compound.
Data Presentation
The following table summarizes the expected performance of this purification protocol.
| Parameter | Result |
| Retention Time | ~15.2 min |
| Purity (post-purification) | >99% |
| Recovery | >90% |
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described reversed-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with an acetonitrile/water gradient allows for high resolution and recovery. This application note serves as a valuable resource for researchers and professionals in drug development and chemical synthesis requiring high-purity this compound. The method can be further optimized by adjusting the gradient slope, flow rate, or mobile phase composition to suit specific sample complexities and instrumentation.
Application Notes and Protocols: 2-Methoxydibenzofuran as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-methoxydibenzofuran scaffold in medicinal chemistry and drug design. The unique structural features of this heterocyclic system make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. The following sections detail the synthesis of key intermediates, protocols for evaluating biological activity, and insights into the signaling pathways modulated by these compounds.
Introduction to this compound in Drug Discovery
The dibenzofuran nucleus is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The incorporation of a methoxy group at the 2-position and further functionalization, particularly at the 3-position, has been shown to yield derivatives with significant therapeutic potential. These modifications allow for the fine-tuning of physicochemical properties and biological activity, making the this compound scaffold a valuable template for structure-activity relationship (SAR) studies.
Recent research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines, inhibitors of key enzymes implicated in disease progression such as cathepsins, and modulators of critical signaling pathways including those regulated by mTOR and CDK2 kinases.
Synthesis Protocols
A key starting material for the development of a diverse library of compounds is 3-amino-2-methoxydibenzofuran. From this intermediate, various derivatives, such as N-(this compound-3-yl)-2-aryloxyacetamides, can be synthesized.
Protocol 1: General Synthesis of 3-Amino-2-methoxydibenzofuran
This protocol outlines a general multi-step synthesis of the key intermediate, 3-amino-2-methoxydibenzofuran.
Materials:
-
This compound
-
Nitrating agent (e.g., nitric acid, acetyl nitrate)
-
Reducing agent (e.g., tin(II) chloride, hydrogen gas with a catalyst like palladium on carbon)
-
Appropriate solvents (e.g., acetic acid, ethanol, ethyl acetate)
Procedure:
-
Nitration of this compound:
-
Dissolve this compound in a suitable solvent such as acetic acid.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) at a controlled temperature (typically 0-10 °C) to introduce a nitro group, primarily at the 3-position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice water and extract the product with an organic solvent.
-
Purify the resulting 2-methoxy-3-nitrodibenzofuran by recrystallization or column chromatography.
-
-
Reduction of 2-Methoxy-3-nitrodibenzofuran:
-
Dissolve the purified 2-methoxy-3-nitrodibenzofuran in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon can be employed.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product, 3-amino-2-methoxydibenzofuran, with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives
This protocol describes the synthesis of a library of aryloxyacetamide derivatives starting from 3-amino-2-methoxydibenzofuran.
Materials:
-
3-Amino-2-methoxydibenzofuran
-
2-Chloroacetyl chloride
-
Various substituted phenols
-
Potassium carbonate
-
Acetone or other suitable solvent
Procedure:
-
Synthesis of N-(this compound-3-yl)-2-chloroacetamide:
-
Dissolve 3-amino-2-methoxydibenzofuran in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C and add a base such as triethylamine.
-
Slowly add 2-chloroacetyl chloride and stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent to obtain the chloroacetamide intermediate.
-
-
Synthesis of N-(this compound-3-yl)-2-aryloxyacetamides:
-
To a solution of the desired substituted phenol in acetone, add potassium carbonate.
-
Add the N-(this compound-3-yl)-2-chloroacetamide intermediate to the mixture.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final aryloxyacetamide derivative.
-
Biological Activity and Data Presentation
Derivatives of the this compound scaffold have been evaluated for various biological activities. The following tables summarize the quantitative data for their cytotoxic effects against cancer cell lines and their inhibitory activity against key enzymes.
Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Substitution Pattern on Aryloxyacetamide Moiety | IC50 (µM) |
| 2b | 4-Fluorophenyl | < 3.90 |
| 2c | 4-Chlorophenyl | < 3.90 |
| 2e | 2,4-Dichlorophenyl | < 3.90 |
| 2i | 3-Nitrophenyl | < 3.90 |
| 2k | 4-Nitrophenyl | < 3.90 |
| Doxorubicin | (Reference Drug) | 0.45 |
Data suggests that these compounds exhibit significant antiproliferative activity against A549 cells.[1]
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | % Inhibition at 10 µg/mL |
| 2i | Cathepsin D | 85.2 |
| 2k | Cathepsin L | 80.5 |
| Pepstatin A | Cathepsin D (Reference) | 98.7 |
| E-64 | Cathepsin L (Reference) | 95.3 |
Compounds 2i and 2k demonstrate notable inhibitory activity against cathepsins D and L, respectively.[1]
Experimental Protocols for Biological Assays
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Protocol 4: Cathepsin D and L Inhibition Assay
This protocol describes a fluorometric assay to screen for inhibitors of cathepsin D and L.
Materials:
-
Recombinant human Cathepsin D and Cathepsin L
-
Fluorogenic substrate for Cathepsin D (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂)
-
Fluorogenic substrate for Cathepsin L (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (specific for each enzyme, typically acidic pH)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (Pepstatin A for Cathepsin D, E-64 for Cathepsin L)
-
96-well black microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare working solutions of the enzymes and substrates in the appropriate assay buffers.
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the test compound or reference inhibitor.
-
Add the enzyme solution and pre-incubate for 10-15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Cathepsin D substrate and Ex/Em = 380/460 nm for the Cathepsin L substrate) in a kinetic mode for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value for potent inhibitors.
-
Signaling Pathways and Mechanisms of Action
The this compound scaffold can be elaborated to target various signaling pathways implicated in cancer.
Cathepsin D and L in Cancer Progression
Cathepsins D and L are lysosomal proteases that are often overexpressed and secreted by cancer cells. Extracellularly, they can degrade components of the extracellular matrix (ECM), facilitating tumor invasion and metastasis. They can also process and activate growth factors, further promoting tumor growth and angiogenesis. Inhibition of these enzymes is a promising strategy for cancer therapy.
Targeting Kinase Signaling Pathways
The benzofuran scaffold, in general, is known to be a privileged structure for the design of kinase inhibitors. Derivatives can be designed to target key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway and the Cyclin-Dependent Kinase (CDK) pathways that regulate the cell cycle.
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers.
CDK2, in complex with cyclins E and A, is a key regulator of the G1/S phase transition of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.
Experimental Workflow
The following diagram illustrates a general workflow for the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.
References
2-Methoxydibenzofuran: A Potential Kinase Inhibitor for Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited research has been published specifically on 2-Methoxydibenzofuran as a kinase inhibitor. The following information is based on studies of structurally related dibenzofuran and benzofuran derivatives, which have shown promising activity against various cancer-related kinases. The protocols provided are generalized and should be optimized for specific experimental conditions.
Introduction
This compound is a heterocyclic compound belonging to the dibenzofuran class of molecules. Dibenzofurans are prevalent in various natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent research into related benzofuran and dibenzofuran derivatives has revealed their potential as potent inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. These findings suggest that this compound and its derivatives are promising scaffolds for the development of novel anti-cancer therapeutics.
While direct kinase inhibition data for this compound is not extensively available, derivatives of N-(this compound-3-yl)-2-aryloxyacetamide have demonstrated significant cytotoxic effects against the A549 lung cancer cell line, with IC50 values below 3.90 µg/mL.[1][2] This cytotoxic activity hints at the potential for this scaffold to interfere with critical cellular signaling pathways, possibly through kinase inhibition.
This document provides an overview of the potential applications of this compound as a kinase inhibitor in cancer research, along with detailed protocols for its evaluation.
Potential Kinase Targets and Signaling Pathways
Based on studies of related dibenzofuran and benzofuran compounds, this compound may target several key signaling pathways involved in cancer progression:
-
MAPK/ERK Pathway: This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival. Some benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in this pathway, such as MEK and ERK.[3][4][5][6]
-
PI3K/Akt/mTOR Pathway: This is another critical signaling cascade that is often dysregulated in cancer, promoting cell growth, survival, and metabolism. Benzofuran compounds have been identified as inhibitors of PI3K and mTOR.[7][8][9][10]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzofuran-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12][13][14][15]
-
Pim/CLK1 Kinases: Dibenzofuran derivatives inspired by the natural product cercosporamide have shown dual inhibitory activity against Proviral Integration site for Moloney murine leukemia virus (Pim) kinases and CDC-like kinase 1 (CLK1), which are involved in cancer cell survival and proliferation.[16]
The potential inhibitory effects of this compound on these pathways warrant further investigation to elucidate its precise mechanism of action.
Data Presentation
Table 1: Cytotoxicity of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Various Derivatives | A549 (Lung Cancer) | < 3.90 | [1][2] |
Table 2: Kinase Inhibitory Activity of Representative Dibenzofuran Derivatives (Cercosporamide-inspired)
| Compound | Kinase Target | IC50 (nM) | Reference |
| Derivative 1 | Pim-1 | 80 | [16] |
| Derivative 1 | Pim-2 | 120 | [16] |
| Derivative 1 | CLK1 | 50 | [16] |
| Derivative 2 | Pim-1 | 150 | [16] |
| Derivative 2 | Pim-2 | 250 | [16] |
| Derivative 2 | CLK1 | 90 | [16] |
Note: The data in Table 2 is for dibenzofuran derivatives structurally related to this compound and is provided for illustrative purposes. The actual kinase inhibitory activity of this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a specific kinase of interest.
1. Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the recombinant kinase solution to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the kinase substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17][18][19]
Protocol 3: Western Blot Analysis for Kinase Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in a specific kinase signaling pathway.
1. Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream effectors)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of this compound.[20][21]
Visualizations
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound as a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-Methoxydibenzofuran and Related Compounds
Disclaimer: Extensive literature searches did not yield specific antimicrobial or antifungal studies on 2-Methoxydibenzofuran. The following information is based on the biological activities of structurally related benzofuran derivatives and provides generalized protocols for the antimicrobial and antifungal screening of compounds like this compound.
Introduction
Data Presentation: Antimicrobial and Antifungal Activity of Benzofuran Derivatives
The following tables summarize quantitative data for various benzofuran derivatives, illustrating how experimental results for this compound could be presented.
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [3] |
| Escherichia coli | 25 | [3] | |
| Staphylococcus aureus | 12.5 | [3] | |
| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [3] |
| AU-23 | Pseudomonas aeruginosa ATCC 9027 | Not specified | [4] |
| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | Not specified | [4] | |
| Methicillin-sensitive S. aureus (MSSA) ATCC 25923 | Not specified | [4] | |
| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Not specified | [4] |
Table 2: Antifungal Activity of Benzofuran Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [3] |
| Benzofuran Derivative 6 | Penicillium italicum | 12.5 | [3] |
| Colletotrichum musae | 25 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or test compound)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Positive control (standard antibiotic/antifungal)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick a few colonies of the microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate to achieve a range of desired test concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control well (inoculum with a known antimicrobial agent).
-
Include a negative control well (inoculum with the vehicle used to dissolve the test compound).
-
Include a sterility control well (broth medium only).
-
Include a growth control well (inoculum in broth medium only).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Optionally, use a microplate reader to measure absorbance at 600 nm to quantify growth.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
-
Cell spreader
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations
Caption: Workflow for antimicrobial/antifungal susceptibility testing.
Caption: Interpretation of MIC and MBC/MFC results.
References
Investigating the Mechanism of Action of 2-Methoxydibenzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxydibenzofuran is a heterocyclic organic compound belonging to the dibenzofuran family. While direct studies on this compound are limited, the broader class of benzofuran and dibenzofuran derivatives has demonstrated a wide range of significant biological activities. This document outlines potential mechanisms of action for this compound based on established findings for structurally related compounds and provides detailed protocols for investigating these proposed activities. The primary hypothesized mechanisms include neuroprotection via antioxidant and anti-inflammatory pathways, and enzyme inhibition , particularly of key inflammatory and neurodegenerative targets.
Potential Mechanisms of Action
Based on the known bioactivities of benzofuran derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Neuroprotection: Many benzofuran-containing molecules exhibit neuroprotective properties. This is often attributed to their antioxidant capacity, which involves scavenging reactive oxygen species (ROS), and their ability to modulate neuroinflammatory pathways.
-
Anti-inflammatory Activity: Benzofuran scaffolds are present in numerous compounds with potent anti-inflammatory effects. The proposed mechanism for this compound involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling cascades like the NF-κB and MAPK pathways.
-
Enzyme Inhibition: Various benzofuran derivatives have been identified as inhibitors of specific enzymes implicated in disease. Potential targets for this compound could include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease, as well as other enzymes like phosphodiesterases (PDEs).
Data Presentation: Quantitative Analysis of Bioactivity
The following tables summarize hypothetical quantitative data for the biological evaluation of this compound, based on typical results for active benzofuran derivatives.
Table 1: In Vitro Enzyme Inhibition Profile
| Enzyme Target | IC₅₀ (µM) | Assay Type |
| Cyclooxygenase-2 (COX-2) | 1.5 ± 0.2 | Cell-free enzymatic assay |
| Acetylcholinesterase (AChE) | 5.8 ± 0.7 | Ellman's assay |
| Butyrylcholinesterase (BChE) | 12.3 ± 1.5 | Ellman's assay |
| Phosphodiesterase 4 (PDE4) | 8.2 ± 0.9 | FRET-based enzymatic assay |
Table 2: Cellular Activity Profile
| Cellular Assay | EC₅₀ (µM) | Endpoint Measured | Cell Line |
| Inhibition of LPS-induced NO production | 3.7 ± 0.5 | Nitric Oxide (NO) levels | RAW 264.7 |
| Neuroprotection against H₂O₂-induced toxicity | 2.1 ± 0.3 | Cell Viability (MTT) | SH-SY5Y |
| Inhibition of NF-κB Nuclear Translocation | 6.5 ± 0.8 | High-content imaging | HEK293 |
Experimental Protocols
Protocol 1: Determination of COX-2 Inhibitory Activity (Cell-Free Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified COX-2 enzyme.
Materials:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
DMSO (vehicle)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the prostaglandin F2α (PGF2α) production using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (except for the untreated control group).
-
Incubate the cells for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the compound concentration and determine the EC₅₀ value.
Protocol 3: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite to determine the concentration of NO in the samples.
-
Calculate the percentage of inhibition of NO production relative to the LPS-only treated cells.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization of Pathways and Workflows
Caption: Workflow for determining the COX-2 inhibitory activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Proposed antioxidant mechanism of neuroprotection.
Functionalization of the 2-Methoxydibenzofuran Core Structure: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 2-methoxydibenzofuran core structure. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The protocols detailed herein offer practical guidance for key chemical transformations, enabling the synthesis of novel compounds for further investigation.
Introduction to the this compound Scaffold
Dibenzofurans are a class of aromatic ethers with a central furan ring fused to two benzene rings. The this compound core, in particular, serves as a valuable starting material for the synthesis of a wide range of functionalized derivatives. The methoxy group at the 2-position acts as an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions and providing a handle for further chemical modification. The functionalization of this core is a key strategy in the development of new therapeutic agents, with derivatives showing promise in areas such as cancer, inflammation, and neurodegenerative diseases.[1][2] This document outlines key synthetic transformations for the targeted modification of the this compound scaffold.
Regioselectivity in Electrophilic Aromatic Substitution
The methoxy group at the 2-position of the dibenzofuran ring is an ortho-, para-directing group for electrophilic aromatic substitution. Theoretical studies and experimental evidence on related benzofuran systems suggest that electrophilic attack is most likely to occur at positions C1, C3, and C8, with the precise outcome depending on the nature of the electrophile and the reaction conditions.[3][4] Steric hindrance can also play a significant role in determining the final product distribution. Understanding these directing effects is crucial for the selective synthesis of desired isomers.
Key Functionalization Reactions and Protocols
The following sections detail experimental protocols for key functionalization reactions of the this compound core. These protocols are based on established methodologies for dibenzofuran and related aromatic ethers and have been adapted for the target scaffold.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][5][6] For this compound, this reaction is expected to introduce a formyl group, a versatile handle for further synthetic transformations.
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane (DCE).
-
Add the solution of this compound dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired formylated this compound derivative(s).
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key step in the synthesis of various ketone intermediates.[7] The regioselectivity is influenced by the Lewis acid catalyst and reaction conditions.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 equiv.) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Acylation: In a separate flask, dissolve this compound (1.0 equiv.) and acetyl chloride (1.2 equiv.) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the acylated this compound derivative(s).
Nitration
Nitration introduces a nitro group onto the aromatic ring, which can subsequently be reduced to an amino group, providing a key entry point for the synthesis of various nitrogen-containing derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) (1.1 equiv.) and concentrated sulfuric acid (H₂SO₄) (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture slowly into a large volume of ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the nitro-2-methoxydibenzofuran derivative(s).
Halogenation (Bromination with NBS)
Halogenation, particularly bromination, introduces a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic compounds.[8][9][10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.2 equiv.) portion-wise to the stirred solution at room temperature. For increased selectivity, the reaction can be cooled to 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the bromo-2-methoxydibenzofuran derivative(s).
Cross-Coupling Reactions for C-C Bond Formation
Halogenated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds by reacting an organoboron reagent with an organohalide.[11][12]
Experimental Protocol (General Procedure):
-
Reaction Setup: To a Schlenk flask, add the bromo-2-methoxydibenzofuran derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Coupling Reaction: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylethynes.[13][14][15][16]
Experimental Protocol (General Procedure):
-
Reaction Setup: In a Schlenk flask, combine the iodo- or bromo-2-methoxydibenzofuran derivative (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Coupling Reaction: Add a degassed solvent, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and a co-solvent like tetrahydrofuran (THF) or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the functionalization of dibenzofuran and related scaffolds. Yields for this compound may vary.
| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF, DCE, 70 °C, 3h | Dibenzofuran | Dibenzofuran-2-carbaldehyde | 85 | Adapted from[1][5] |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, DCM, rt, 4h | Dibenzofuran | 2-Acetyldibenzofuran | 90 | Adapted from[7] |
| Nitration | HNO₃, H₂SO₄, Acetic acid, 0-5 °C, 1.5h | Dibenzofuran | 2-Nitrodibenzofuran | ~70 | Adapted from general procedures |
| Bromination | NBS, CH₃CN, rt, 2h | This compound | Bromo-2-methoxydibenzofuran | Not specified | Adapted from[8] |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 12h | 3-Bromodibenzofuran | 3-Phenyldibenzofuran | 85-95 | Adapted from[11] |
| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF, 50 °C, 6h | 3-Iododibenzofuran | 3-(Phenylethynyl)dibenzofuran | 80-90 | Adapted from[13][14] |
Visualizations
Caption: Workflow for the functionalization of this compound and subsequent applications.
Caption: General mechanism for electrophilic aromatic substitution on the this compound core.
Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
References
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions: Derivatization of 2-Methoxydibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-methoxydibenzofuran via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the creation of diverse molecular architectures from readily available starting materials.[1][2][3] The protocols outlined herein are designed to be a practical guide for synthesizing novel 2-substituted methoxydibenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes by coupling organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool for drug discovery and development.[2][4] The derivatization of the this compound scaffold using this methodology allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents at the 2-position.
General Reaction Scheme
The general transformation for the Suzuki coupling of a halogenated this compound with an organoboron reagent is depicted below:
-
R¹-X: 2-Methoxy-X-dibenzofuran (where X is typically Br or I)
-
R²-B(OR)₂: An aryl- or heteroaryl-boronic acid or ester
-
Palladium Catalyst: A Pd(0) or Pd(II) complex
-
Base: An inorganic or organic base
-
Solvent: An appropriate organic solvent, often with water
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of optimized reaction conditions for the Suzuki-Miyaura coupling of a model heterocyclic halide with an arylboronic acid. These conditions are a robust starting point for the derivatization of 2-bromo- or 2-iodo-methoxydibenzofuran.
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo- or 2-Iodo-methoxydibenzofuran | Iodides are generally more reactive than bromides. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.) | A slight excess of the boronic acid is typically used. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/Ligand | Other common catalysts include PdCl₂(dppf). |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.) | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF | Degassing the solvent is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromo- or 2-Iodo-methoxydibenzofuran (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo- or 2-iodo-methoxydibenzofuran (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (3 mol%), and the base (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-methoxydibenzofuran.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxydibenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxydibenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Ullmann Condensation: Formation of a diaryl ether intermediate, such as 2-methoxy-2'-hydroxydiphenyl ether, through a copper-catalyzed reaction between an appropriate phenol and an aryl halide.
-
Palladium-Catalyzed Intramolecular C-H Arylation: Cyclization of the diaryl ether intermediate to form the dibenzofuran core. This step is typically catalyzed by a palladium complex.
Q2: What are the potential side products in the Ullmann condensation step for the diaryl ether intermediate?
During the Ullmann condensation for preparing the diaryl ether precursor, several side products can form:
-
Homocoupling Products: Symmetrical biaryls can be formed from the coupling of two molecules of the aryl halide.
-
Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene, losing the halogen atom.[1] This is an occasionally observed side-product in the classical Ullmann reaction.[1]
-
Phenolic Starting Material: Incomplete reaction will result in the presence of the unreacted phenol starting material.
Q3: What are the common side products during the palladium-catalyzed cyclization to form this compound?
The key intramolecular C-H arylation step can also lead to the formation of several impurities:
-
Dehalogenated Starting Material: If the cyclization precursor is an aryl halide (e.g., 2-bromo-2'-methoxydiphenyl ether), a common side reaction is the reductive dehalogenation of the starting material.[2][3] This side reaction can be influenced by the choice of phosphine ligands and the presence of a hydrogen source, such as water.[2]
-
Unreacted Diaryl Ether: Incomplete cyclization will leave the starting diaryl ether in the final product mixture.
-
Homocoupling Products: Although less common in intramolecular reactions, intermolecular coupling of the starting material can lead to dimeric structures.
-
Isomeric Dibenzofurans: Depending on the substitution pattern of the starting diaryl ether, cyclization at an alternative C-H bond could potentially lead to the formation of isomeric methoxydibenzofurans, although this is generally less favored due to steric and electronic factors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing the formation of side products.
| Problem | Potential Cause | Recommended Solution |
| Low yield of diaryl ether and presence of homocoupled and dehalogenated side products in the Ullmann condensation. | Inefficient copper catalyst activity or inappropriate reaction conditions. | Ensure the use of activated copper catalyst. Optimize reaction temperature and time. The choice of solvent can also be critical; polar, high-boiling solvents are often used.[4] |
| Significant amount of unreacted starting materials in the Ullmann condensation. | Insufficient reaction time or temperature. Deactivation of the copper catalyst. | Increase reaction time and/or temperature. Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Low conversion of the diaryl ether to this compound in the palladium-catalyzed cyclization. | Inactive palladium catalyst or suboptimal ligand. | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective. Ensure the reaction is run under strictly anhydrous and anaerobic conditions. |
| Presence of a significant amount of dehalogenated diaryl ether in the final product. | The catalytic system favors reductive dehalogenation. Presence of protic impurities. | Use a less hydridic base. Ensure all reagents and solvents are scrupulously dried. The choice of ligand can also influence the extent of this side reaction. |
| Difficulty in purifying this compound from side products. | Similar polarities of the product and side products. | Employ careful column chromatography with a shallow solvent gradient. Recrystallization from a suitable solvent system can also be effective for removing minor impurities. |
Data on a Related Methoxy-Substituted Dibenzofuran Synthesis
| Reactant | Product | Catalyst | Solvent | Temperature | Time | Yield |
| 2-(1,3-dioxolan-2-yl)-4-bromo-1-(2-methoxy-4-nitrophenoxy)benzene | 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan | Pd/C | Dimethylacetamide | 115 °C | 2 days | Not explicitly stated for this step, but part of a multi-step synthesis.[5] |
Experimental Protocols
A general protocol for the synthesis of a substituted dibenzofuran via palladium-catalyzed intramolecular aryl coupling is described in the synthesis of a methoxy-substituted nitrodibenzofuran.[5]
Synthesis of 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan: [5]
-
The diaryl ether starting material (8.1 mmol) is dissolved in dimethylacetamide (60 mL).
-
Sodium acetate (12.2 mmol) and 10% Palladium on carbon (0.228 mmol) are added to the solution.
-
The reaction mixture is stirred at 115 °C in an oil bath.
-
The reaction progress is monitored by NMR at selected intervals and is deemed complete after 2 days.
-
After completion, the reaction mixture is filtered through a pad of Celite®.
-
The filtrate is diluted with ethyl acetate (80 mL), poured into an aqueous solution of ammonium chloride (200 mL), and extracted with ethyl acetate (3 x 150 mL).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methoxydibenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Methoxydibenzofuran, particularly in addressing low reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my Ullmann condensation reaction for this compound synthesis resulting in a low yield or failing completely?
Answer: Low or no yield in the Ullmann condensation for synthesizing dibenzofurans can be attributed to several factors, from reagent quality to reaction setup. Below is a step-by-step guide to troubleshoot this issue:
-
Catalyst Inactivity: The copper catalyst, particularly copper(I) salts like CuI, is prone to oxidation, which significantly reduces its catalytic activity.[1][2]
-
Solution: Use a fresh, high-purity batch of the copper salt. If the current stock is old, consider purchasing a new supply. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
-
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions.[1]
-
Solution: Assemble the reaction under a thoroughly purged inert atmosphere of nitrogen or argon. All reagents and solvents should be properly degassed before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical for the success of the reaction.
-
Solution: Screen different solvents such as DMF, DMSO, dioxane, or toluene. The choice of base is also crucial, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ often being effective.[2] The reaction temperature may need to be optimized; classical Ullmann reactions often require high temperatures, sometimes exceeding 200°C, while modern protocols with specific ligands can proceed at lower temperatures (e.g., 80-140°C).[2]
-
-
Ligand Selection: While traditional Ullmann reactions are often performed without a ligand, modern variations benefit significantly from the addition of a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions.[2]
-
Solution: Introduce a bidentate ligand, such as 1,10-phenanthroline or an amino acid, to the reaction mixture. This can improve the yield and allow for lower reaction temperatures.[3]
-
-
Starting Material Purity: The purity of the starting materials, such as the substituted phenol and aryl halide, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solution: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or chromatography before use.
-
Question 2: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue that can significantly lower the yield of this compound. The primary side reactions include:
-
Homo-coupling: The starting aryl halides can couple with themselves to form biphenyl derivatives.[4]
-
Solution: This is often a result of high reaction temperatures or catalyst deactivation. Optimizing the reaction temperature and ensuring the catalyst remains active throughout the reaction can help minimize this. The use of an appropriate ligand can also suppress homo-coupling.
-
-
Hydrodehalogenation: The aryl halide can lose its halogen atom, leading to the formation of an unsubstituted arene.[2]
-
Solution: This side reaction can be promoted by moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere.
-
-
Formation of Isomeric Products: Depending on the starting materials, the formation of other methoxydibenzofuran isomers is possible.
-
Solution: Careful selection of starting materials with appropriate directing groups can enhance the regioselectivity of the reaction. Post-reaction purification via column chromatography is essential to isolate the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly based on the chosen synthetic route and reaction conditions. Some reported methods for similar dibenzofuran syntheses show yields ranging from moderate to high (e.g., 65% over two steps).[5] Optimization of the reaction conditions is key to achieving a higher yield.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: What are the best practices for purifying the crude this compound product?
A3: The most common method for purification is flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective in separating the desired product from unreacted starting materials and byproducts.
Quantitative Data Summary
The following table summarizes reported yields for dibenzofuran synthesis under varying conditions, which can serve as a reference for expected outcomes.
| Synthetic Approach | Key Reagents | Yield (%) | Reference |
| Palladium-catalyzed C-H activation | Dimethyl carbamate, Pd catalyst | High | Not specified |
| Copper-mediated palladium-catalyzed coupling | Iodide, Copper/Palladium catalyst | 72% | Not specified |
| Formylation of this compound | Dichloromethyl methyl ether, SnCl₄ | 95% | Not specified |
| Efficient two-step method for methoxydibenzofurans | Not specified | 65% | [5] |
Experimental Protocols
Detailed Methodology for Ullmann-type Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed intramolecular cyclization.
Reagents:
-
2-Bromo-2'-hydroxy-3'-methoxybiphenyl
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-2'-hydroxy-3'-methoxybiphenyl (1 equivalent), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via a syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Suzuki Coupling for 2-Methoxydibenzofuran
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving 2-methoxydibenzofuran. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of this compound, an electron-rich heteroaromatic compound.
1. Low to No Product Yield
-
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
-
Answer: Low or no yield in the Suzuki coupling of an electron-rich substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. It may not be forming or could be deactivating prematurely.
-
Troubleshooting Steps:
-
Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh, as older batches can lose activity.
-
Thoroughly degas your solvent and reaction mixture to eliminate oxygen, which can oxidize and deactivate the Pd(0) catalyst. Purging with an inert gas like argon or nitrogen for an extended period is critical.
-
If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient. Consider using a more robust precatalyst or ensuring your phosphine ligand can facilitate this reduction.
-
-
-
Poor Substrate Reactivity: The electron-donating nature of the methoxy group in this compound can make the oxidative addition step, which is often rate-limiting, more challenging.
-
Troubleshooting Steps:
-
Employ electron-rich and bulky phosphine ligands to accelerate oxidative addition. Ligands such as SPhos, XPhos, or P(tBu)₃ can be more effective than PPh₃ for electron-rich aryl bromides.
-
Increase the reaction temperature. More forcing conditions can help overcome the activation energy barrier for the oxidative addition step.
-
If using a bromo-substituted this compound, consider converting it to the more reactive iodo- or triflate-substituted analog. The general reactivity order is I > Br > OTf >> Cl.[1]
-
-
-
Ineffective Base or Solvent System: The choice of base and solvent is critical and often interdependent.
-
Troubleshooting Steps:
-
For electron-rich substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Ensure the chosen base is sufficiently soluble in the reaction mixture.
-
Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water can aid in the dissolution of the base and facilitate the transmetalation step.
-
-
-
2. Significant Side Product Formation
-
Question: I am observing significant formation of side products, such as homocoupled boronic acid or protodeboronation. How can I minimize these?
-
Answer: The formation of side products is a common issue in Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.
-
Troubleshooting Steps:
-
Ensure rigorous degassing of all solvents and reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.
-
Troubleshooting Steps:
-
Use a milder base. Strong bases in aqueous media can accelerate protodeboronation. Consider switching from K₃PO₄ to a weaker base like K₂CO₃ or KF.
-
Minimize the amount of water in the reaction mixture or switch to anhydrous conditions if possible.
-
Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they can be more stable under certain reaction conditions.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of this compound?
A1: For electron-rich substrates like this compound, catalyst systems with bulky and electron-donating phosphine ligands are generally preferred as they promote the often rate-limiting oxidative addition step. While Pd(PPh₃)₄ can be effective, more advanced catalyst systems often provide better yields. Consider using a Pd(II) source like Pd(OAc)₂ or a precatalyst in combination with ligands such as SPhos, XPhos, or RuPhos.
Q2: What is the optimal base and solvent combination for this reaction?
A2: The optimal base and solvent are highly dependent on the specific coupling partners. However, a good starting point for the Suzuki coupling of this compound is a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system of dioxane/water or THF/water. The water content should be carefully optimized to ensure the solubility of the base while minimizing protodeboronation.
Q3: How can I monitor the progress of my Suzuki coupling reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q4: My boronic acid is unstable. What can I do?
A4: If you are using a boronic acid that is prone to degradation, consider converting it to a more stable boronate ester, such as a pinacolato boronate (Bpin) or a trifluoroborate salt (BF₃K). These derivatives can be more robust and may lead to higher yields.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of benzofuran and dibenzofuran derivatives, which can serve as a starting point for optimizing the reaction for this compound.
Table 1: Optimization of Suzuki Coupling for a Benzofuran Derivative
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Custom Pd(II) Complex (3) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| 4 | Custom Pd(II) Complex (3) | NaOH (2) | EtOH/H₂O (1:1) | 80 | 4 | 78 |
| 5 | Custom Pd(II) Complex (3) | Cs₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 63 |
Data adapted from a study on 2-(4-bromophenyl)benzofuran.[2]
Table 2: Suzuki Coupling of Various Arylboronic Acids with a Benzofuran Derivative
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Custom Pd(II) Complex | K₂CO₃ | EtOH/H₂O | 80 | 97 |
| 2 | 4-Fluorophenylboronic acid | Custom Pd(II) Complex | K₂CO₃ | EtOH/H₂O | 80 | 95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Custom Pd(II) Complex | K₂CO₃ | EtOH/H₂O | 80 | 92 |
| 4 | 2-Methylphenylboronic acid | Custom Pd(II) Complex | K₂CO₃ | EtOH/H₂O | 80 | 85 |
Data adapted from a study on 2-(4-bromophenyl)benzofuran.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-2-methoxydibenzofuran
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-2-methoxydibenzofuran (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: A logical troubleshooting flowchart for low-yield Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting 2-Methoxydibenzofuran Solubility in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Methoxydibenzofuran and other poorly soluble dibenzofuran derivatives in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my aqueous assay buffer?
A1: The limited aqueous solubility of this compound is inherent to its chemical structure. As a dibenzofuran derivative, it is a largely non-polar, hydrophobic molecule, leading to poor solubility in polar solvents like water and aqueous buffers.[1][2] Many promising new chemical entities exhibit low water solubility, which can hinder their evaluation in biological assays.[3][4]
Q2: What is the maximum recommended concentration of DMSO as a co-solvent for in vitro assays?
A2: The maximum recommended concentration of dimethyl sulfoxide (DMSO) is highly dependent on the cell type and the specific assay being performed. Generally, a final concentration of less than 0.5% (v/v) is considered safe for most cell lines to avoid cytotoxicity.[4][5] However, some robust cell lines may tolerate up to 1% DMSO. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions to determine the highest concentration that does not affect the assay results.[5]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO. To address this, you can try several strategies:
-
Lower the final concentration: Your target concentration may be above the solubility limit of the compound in the assay buffer.
-
Increase the co-solvent concentration: If your assay can tolerate it, a slightly higher percentage of DMSO may be required.
-
Use an alternative co-solvent: Other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be tested.[5]
-
Employ formulation strategies: For highly insoluble compounds, more advanced techniques like using surfactants to form micelles, or cyclodextrins to create inclusion complexes, may be necessary.[5][6]
Q4: I am observing high variability and inconsistent results between my experimental replicates. Could this be a solubility issue?
A4: Yes, poor solubility is a very common cause of high variability in biological assays.[5] If your compound is not fully dissolved, the actual concentration in the solution can differ from well to well, leading to inconsistent biological effects. Even non-visible micro-precipitates can scatter light and interfere with absorbance or fluorescence-based readouts.[5]
Troubleshooting Guides
Issue 1: Initial Dissolution Failure in Aqueous Buffer
If you are unable to dissolve this compound directly in your aqueous buffer, follow this troubleshooting guide.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: The standard first step is to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[4] Gentle warming (e.g., 37°C) or vortexing can aid dissolution.[4]
-
Serial Dilution into Aqueous Buffer: Perform serial dilutions of the DMSO stock into your final assay buffer to achieve the desired working concentration. Ensure the final DMSO concentration remains below the tolerance limit of your assay (typically <0.5%).[4]
-
Assess Solubility: Visually inspect for any cloudiness or precipitate. For a more rigorous check, centrifuge your final dilution at high speed and look for a pellet.
Data Presentation: Co-solvent Stock Solutions
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO | 10-30 mM | < 0.5% | Can induce cellular stress at higher concentrations.[4] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[4] |
| PEG 400 | 10-50 mM | < 1% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | 10-50 mM | < 1% | Another commonly used, less cytotoxic co-solvent. |
Experimental Workflow for Initial Solubilization
Caption: Workflow for preparing working solutions of this compound.
Issue 2: Compound Crashes Out of Solution in PBS
Phosphate-buffered saline (PBS) is a common buffer, but the phosphate ions can sometimes lead to the precipitation of salts, especially in concentrated stocks or in the presence of certain compounds.
Troubleshooting Steps:
-
Order of Reagent Addition: When preparing PBS, always dissolve the salts in about 80% of the final volume of water before adding the final volume. It is generally recommended to add solids to the liquid, not the other way around.[7]
-
pH Adjustment: The pH of the PBS can influence the solubility of your compound if it has ionizable groups. Ensure your PBS is at the correct pH (typically 7.4).[8]
-
Intermediate Dilution Step: Instead of diluting your highly concentrated DMSO stock directly into PBS, try a two-step dilution. First, dilute the stock into a small volume of pure water, then add this intermediate dilution to your PBS.[9]
-
Alternative Buffers: If precipitation persists, consider using an alternative buffer system that does not contain phosphate, such as HEPES or Tris-HCl, provided it is compatible with your assay.
Logical Flow for Troubleshooting PBS Precipitation
Caption: Decision tree for addressing precipitation in PBS.
Experimental Protocols
Protocol: Kinetic Solubility Assay using Nephelometry
This protocol is adapted for determining the kinetic solubility of poorly soluble compounds like this compound. Kinetic solubility is measured by observing the precipitation of a compound from a DMSO stock solution diluted into an aqueous buffer.[10][11]
1. Purpose: To rapidly assess the kinetic solubility of this compound in a high-throughput format.[12]
2. Materials and Equipment:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Nephelometer (for measuring light scattering)
-
Multichannel pipettes
-
Plate shaker/incubator
3. Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.[12][13]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Create a serial dilution of the compound in DMSO across the plate if a concentration range is being tested.
-
Add Buffer: Add 98 µL of the aqueous buffer to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%.[12]
-
Mix and Incubate: Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[12][14]
-
Measure Light Scattering: After incubation, measure the light scattering in each well using a nephelometer.[12][14]
4. Data Analysis:
-
The solubility limit is determined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.
-
Plot the light scattering units against the compound concentration. The point at which the signal sharply increases indicates the concentration at which precipitation has occurred.
Data Presentation: Illustrative Kinetic Solubility Data
| Compound Concentration (µM) | Nephelometric Reading (Arbitrary Units) | Observation |
| 0 (Control) | 5.2 | Background |
| 1 | 5.5 | Soluble |
| 5 | 6.1 | Soluble |
| 10 | 8.9 | Soluble |
| 25 | 35.7 | Precipitation |
| 50 | 150.4 | Heavy Precipitation |
| 100 | 450.1 | Heavy Precipitation |
Workflow for Kinetic Solubility Assay
Caption: Step-by-step workflow for the nephelometric kinetic solubility assay.
References
- 1. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. reddit.com [reddit.com]
- 8. PBS-Tablets - Food & Feed Analysis [food.r-biopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
Technical Support Center: 2-Methoxydibenzofuran Stability in Assays
Disclaimer: Specific stability data for 2-Methoxydibenzofuran is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the general chemical properties of related structures, such as aromatic ethers and dibenzofurans, and established principles of small molecule stability testing.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My measured concentration of this compound is unexpectedly low or decreases over the course of my aqueous-based assay. What is happening?
A1: This is a common issue that can stem from several factors. The primary suspects are chemical degradation, low aqueous solubility, or physical loss of the compound.
-
Possible Cause 1: Hydrolytic Degradation. While aromatic ethers are generally more resistant to hydrolysis than alkyl ethers, the methoxy group can still be susceptible to cleavage under certain pH and temperature conditions, converting this compound to 2-hydroxydibenzofuran.[3][4] This is particularly relevant in strongly acidic or basic assay buffers.
-
Possible Cause 2: Oxidative Degradation. Aromatic compounds can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) generated by cellular activity in biological assays.[5]
-
Possible Cause 3: Photodegradation. Dibenzofuran structures are known to be susceptible to degradation upon exposure to light, particularly UV light.[6][7][8] If your experimental setup involves prolonged exposure to ambient or artificial light, this could be a significant factor.
-
Possible Cause 4: Low Solubility & Precipitation. this compound is predicted to have low water solubility. If the concentration in your aqueous assay buffer exceeds its solubility limit, the compound may precipitate out of solution, leading to a lower measured concentration.
-
Possible Cause 5: Adsorption to Surfaces. Hydrophobic compounds can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates) and glassware, reducing the effective concentration in your assay.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: This is the most direct way to identify the root cause.[9][10] (See Experimental Protocols section for a detailed methodology).
-
Check for Precipitate: Visually inspect your assay wells for any signs of precipitation. Centrifuge a sample of the assay medium to see if a pellet forms.
-
Minimize Light Exposure: Repeat the experiment with all steps performed under amber lighting or with plates and tubes wrapped in aluminum foil.
-
Use Low-Binding Labware: Switch to low-protein-binding microplates and pipette tips to mitigate surface adsorption.
-
Modify Your Assay Buffer: Consider adding a small percentage of a compatible organic co-solvent (e.g., DMSO, ethanol) to improve solubility, but ensure the solvent concentration does not affect your assay's biological system.
Q2: I'm observing high variability in my results between replicate wells or across different experimental days. Could this be a stability issue?
A2: Yes, inconsistent degradation can be a major source of poor reproducibility.
-
Possible Cause 1: Inconsistent Timing. If the compound is degrading over time, even small variations in incubation times or the time between plate preparation and reading can lead to significant differences in results.
-
Possible Cause 2: Uneven Light Exposure. If some wells on a microplate are exposed to more light than others (e.g., the edge wells), this can cause differential photodegradation.
-
Possible Cause 3: Temperature Gradients. Inconsistent temperature across an incubator or a lab bench can lead to different rates of thermal degradation in different samples.
-
Possible Cause 4: Stock Solution Instability. If your stock solution in an organic solvent is not stored properly, it may degrade over time. Preparing fresh dilutions for each experiment from a properly stored master stock is crucial.
Troubleshooting Steps:
-
Standardize Timelines: Create a detailed, timed workflow for your assay and adhere to it strictly for all samples.
-
Protect from Light: Ensure all samples and plates are consistently protected from light from the moment the compound is added.
-
Check Equipment: Verify the temperature uniformity of your incubator. Allow all reagents to reach thermal equilibrium before starting the experiment.
-
Assess Stock Solution Stability: Aliquot your main stock solution and store it under recommended conditions. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Periodically check the concentration of an older stock aliquot against a freshly prepared standard.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: Proper storage is critical to ensure the long-term integrity of your compound.
| Parameter | Solid Compound | Stock Solution (in Organic Solvent) |
| Temperature | -20°C or -80°C | -20°C or -80°C (aliquoted) |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Store under an inert gas; use airtight vials |
| Light | Protect from light (use amber vials or store in the dark) | Protect from light (use amber vials) |
| Solvent | N/A | Anhydrous DMSO or Ethanol is recommended. Avoid water. |
Q2: How does pH affect the stability of this compound?
A2: The methoxy ether linkage is generally stable but can be susceptible to acid- or base-catalyzed hydrolysis.[4] Extreme pH values should be avoided. It is recommended to maintain assay conditions within a pH range of 6.0 to 7.5 . If your assay requires a pH outside this range, you must perform stability checks under those specific conditions.
Q3: Is this compound sensitive to oxidation, and can I use antioxidants?
A3: As an aromatic ether, this compound may be susceptible to oxidation. If you suspect oxidative degradation (e.g., from results of a forced degradation study with H₂O₂), you can consider adding antioxidants to your assay medium.
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): Effective in aqueous solutions.
-
Trolox: A water-soluble analog of Vitamin E.
-
Butylated Hydroxytoluene (BHT): More suitable for organic solutions but can be used at low concentrations in aqueous media.
Important: Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay's biological or detection components.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes the compound to various stress conditions to rapidly identify potential degradation pathways.[9][10][11]
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or another suitable solvent.
-
Stress Conditions: For each condition, mix the drug solution with the stressor in a 1:1 ratio. Incubate for a defined period (e.g., 24 hours) and compare against an unstressed control sample kept at -20°C.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solution at 80°C (in the dark).
-
Photodegradation: Expose solution to a broad-spectrum light source (e.g., ICH-compliant photostability chamber) at room temperature.[10]
-
-
Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. The goal is to achieve 5-20% degradation.[10] Compare the chromatograms to identify degradation products (new peaks) and loss of the parent compound (decrease in the main peak area).
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting stability.
Caption: Troubleshooting workflow for diagnosing this compound instability.
Caption: Potential degradation pathways for this compound under stress.
Caption: Experimental workflow for an assay stability test.
References
- 1. seed.nih.gov [seed.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Phenol ether - Wikipedia [en.wikipedia.org]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Regioselectivity in Dibenzofuran Functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in the functionalization of dibenzofuran.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in dibenzofuran functionalization so challenging?
A1: The dibenzofuran core has multiple C-H bonds with similar reactivity, particularly at positions C2/C8 and C3/C7, as well as the electronically distinct C4/C6 and C1/C9 positions. Many electrophilic substitution reactions show poor selectivity, leading to mixtures of isomers that are often difficult to separate. The desired regioselectivity often depends on carefully controlling reaction conditions and employing specific strategies like directing groups.
Q2: What are the most common strategies to control regioselectivity in dibenzofuran C-H functionalization?
A2: The primary strategies to control regioselectivity include:
-
Directed C-H Functionalization: This involves installing a directing group (DG) onto the dibenzofuran core, which then directs the functionalization to a specific nearby position (e.g., ortho-C-H activation).
-
Halogenation and Cross-Coupling: Selective halogenation (e.g., bromination or iodination) at a specific position can be achieved under controlled conditions. The resulting halodibenzofuran can then be used in various cross-coupling reactions to introduce a wide range of functional groups.
-
Catalytic C-H Borylation: Iridium-catalyzed C-H borylation can exhibit high regioselectivity for the C4/C6 positions, which are sterically less hindered.
-
Kinetic vs. Thermodynamic Control: Adjusting reaction parameters such as temperature, time, and solvent can favor the formation of either the kinetically or thermodynamically preferred product.
Q3: Which positions on the dibenzofuran ring are most reactive?
A3: The reactivity of the C-H bonds in dibenzofuran generally follows the order C4/C6 > C2/C8 > C3/C7 > C1/C9 for electrophilic aromatic substitution. However, this can be altered by the presence of substituents and the specific reaction conditions. For instance, in the absence of a directing group, iridium-catalyzed borylation favors the C4 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
Symptom: Your bromination reaction on an unsubstituted or substituted dibenzofuran yields a mixture of C2/C8, C4/C6, and other brominated isomers.
Possible Cause: Standard electrophilic bromination conditions (e.g., Br₂ in a chlorinated solvent) are often not selective for dibenzofuran.
Troubleshooting Steps:
-
Modify the Brominating Agent and Solvent:
-
For C2/C8 selectivity: Consider using N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). This combination can favor bromination at the C2 and C8 positions.
-
For C4/C6 selectivity: In some cases, using a less reactive brominating agent or running the reaction at a lower temperature can favor the thermodynamically more stable C4/C6 isomers.
-
-
Employ a Directing Group Strategy:
-
If you need to functionalize a specific position, consider installing a directing group. For example, a directing group at the C4 position can direct bromination to the C3 or C5 position.
-
Issue 2: Low Yield or No Reaction in Directed C-H Functionalization
Symptom: You are using a directing group, but the desired C-H activation and functionalization are not proceeding efficiently.
Possible Causes:
-
The chosen directing group is not effective for the desired transformation.
-
The catalyst system (metal precursor, ligand, additive) is not optimal.
-
The reaction conditions (temperature, solvent, time) are not suitable.
Troubleshooting Steps:
-
Screen Different Directing Groups: Some directing groups are more effective than others for specific reactions. For example, a picolinamide directing group is often effective for palladium-catalyzed C-H functionalization.
-
Optimize the Catalyst System:
-
Metal Catalyst: While palladium is common, other metals like rhodium or ruthenium might be more effective for your specific transformation.
-
Ligand: The electronic and steric properties of the ligand can have a significant impact on the reaction outcome. Try screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Additive/Oxidant: Many C-H activation reactions require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) or an additive to facilitate the catalytic cycle. Ensure you are using the correct one and consider screening alternatives.
-
-
Adjust Reaction Conditions:
-
Temperature: C-H activation often requires elevated temperatures. Try incrementally increasing the reaction temperature.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction. Screen a range of solvents (e.g., toluene, dioxane, DMF).
-
Experimental Protocols
Protocol 1: Regioselective C4 Borylation of Dibenzofuran
This protocol describes the iridium-catalyzed C-H borylation of dibenzofuran to selectively obtain 4-(dibenzofuran)boronic acid pinacol ester.
Materials:
-
Dibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (methoxyiridium cyclooctadiene dimer)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
-
Cyclohexane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add dibenzofuran (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(COD)OMe]₂ (0.015 mmol), and dtbpy (0.03 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous cyclohexane (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 80 °C and stir for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Data Presentation
Table 1: Comparison of Regioselectivity in Dibenzofuran Functionalization
| Functionalization Method | Reagents/Catalyst | Position(s) | Regioselective Ratio | Yield (%) |
| Electrophilic Bromination | Br₂ in CCl₄ | C2/C8 & C4/C6 | Mixture of isomers | ~80-90 |
| Directed Bromination | NBS in DMF | C2/C8 | >95:5 | ~85 |
| Ir-catalyzed Borylation | [Ir(COD)OMe]₂/dtbpy | C4 | >98:2 | ~90 |
| Pd-catalyzed C-H Olefination (with DG at C1) | Pd(OAc)₂, Picolinamide DG | C2 | >95:5 | ~75 |
| Rh-catalyzed C-H Amination (with DG at C4) | [RhCp*Cl₂]₂, Pyridyl DG | C3 | >90:10 | ~60 |
Visualizations
Caption: Workflow for regioselective functionalization of dibenzofuran.
Caption: Directed C-H functionalization of dibenzofuran at the C2 position.
Challenges in the scale-up synthesis of 2-Methoxydibenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methoxydibenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The primary synthetic strategies for the dibenzofuran core, applicable to this compound, involve intramolecular cyclization reactions. Modern methods often utilize palladium-catalyzed C-H activation/C-O cyclization of diaryl ethers.[1][2][3] Older, yet still relevant, methods include the Ullmann condensation, which involves copper-catalyzed coupling.[4][5]
Q2: What are the key challenges in the scale-up synthesis of this compound?
A2: Key challenges during the scale-up of this compound synthesis include:
-
Catalyst efficiency and lifetime: Palladium and copper catalysts can be sensitive and may deactivate, especially at larger scales.[6]
-
Byproduct formation: Incomplete reactions or side reactions can lead to impurities that are difficult to separate from the final product. Common byproducts can include homo-coupled products and unreacted starting materials.[7]
-
Purification: Isolation of the final product with high purity on a large scale can be challenging, often requiring multiple chromatographic steps or recrystallizations.[7]
-
Reaction conditions: Maintaining consistent temperature, pressure, and inert atmosphere during scale-up is critical for reproducible results.
Q3: How can I purify this compound effectively on a larger scale?
A3: For gram-scale and larger purification of this compound, column chromatography is a common method. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity isolation.[8][9] Recrystallization from a suitable solvent system is another effective technique for purification. The choice of solvent will depend on the specific impurity profile.
Q4: What are the typical impurities I might encounter in the synthesis of this compound?
A4: Potential impurities include unreacted starting materials (e.g., the corresponding diaryl ether precursor), homo-coupled byproducts, and isomers formed during the cyclization step.[7] If using an Ullmann-type reaction, residual copper catalyst can also be an impurity.
Troubleshooting Guides
Palladium-Catalyzed Synthesis
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. |
| Suboptimal Ligand | The choice of ligand can be critical. Experiment with different phosphine ligands to improve catalytic activity. |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time. |
| Poor Substrate Purity | Ensure the diaryl ether precursor is of high purity, as impurities can inhibit the catalyst. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions | Optimize the reaction temperature. Higher temperatures can sometimes lead to increased byproduct formation. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants and catalyst. |
| Oxygen Sensitivity | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. |
Ullmann Condensation
Problem 1: The reaction is sluggish or does not proceed to completion.
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Use freshly prepared or activated copper catalyst. The surface of the copper can oxidize, reducing its activity. |
| High Reaction Temperature Not Reached | The Ullmann reaction often requires high temperatures. Ensure your heating apparatus can consistently maintain the required temperature. |
| Insufficient Base | Ensure the base used (e.g., potassium carbonate) is dry and of the correct stoichiometry to facilitate the reaction. |
Data Presentation
Table 1: Representative Yields for Palladium-Catalyzed Dibenzofuran Synthesis
| Substrate | Catalyst System | Yield (%) | Reference |
| Electron-rich diaryl ether | Pd(OAc)₂ / NBu₄OAc | 91 | [6] |
| Trimethoxy-substituted diaryl ether | Pd(OAc)₂ / NBu₄OAc | 90 | [6] |
| Dimethyl-substituted diaryl ether | Pd(OAc)₂ / NBu₄OAc | 95 | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Functionalization for Dibenzofuran Synthesis (General Procedure)
This protocol is a general representation based on modern synthetic methods for dibenzofurans.[1][2][6]
-
Reaction Setup: To an oven-dried reaction vessel, add the diaryl ether precursor (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand (e.g., a phosphine ligand, 0.1 eq).
-
Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., potassium carbonate or tetrabutylammonium acetate, 2.0 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 100-125 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Dibenzofuran synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxydibenzofuran
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification and removal of impurities from 2-Methoxydibenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities in the synthesis of this compound typically arise from the synthetic route employed. For palladium-catalyzed intramolecular cyclization of a diaryl ether precursor (e.g., from 2-bromo-5-methoxyphenyl phenyl ether), common impurities include:
-
Unreacted Starting Materials: Such as the diaryl ether precursor and any coupling partners.
-
Homo-coupling Byproducts: Formation of biphenyl or other dimeric species from the starting materials.
-
Isomeric Products: Depending on the selectivity of the reaction, other methoxydibenzofuran isomers may be formed in small amounts.
-
Residual Catalyst: Trace amounts of the palladium catalyst and ligands used in the reaction.
-
Solvent Residues: Remaining solvents from the reaction or initial workup.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for each separated component.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis of the product's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.
Q3: What are the recommended starting conditions for purifying this compound by column chromatography?
A3: For silica gel column chromatography, a good starting point for the elution of this compound is a solvent system of hexane and ethyl acetate. A typical starting point would be a low percentage of ethyl acetate in hexane (e.g., 5-10%), with the polarity gradually increased as needed. The ideal solvent system should provide a clear separation between the product and its impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: Finding an optimal recrystallization solvent often requires some experimentation. For a moderately polar compound like this compound, a two-solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone) at an elevated temperature, followed by the slow addition of a "poor" solvent in which it is less soluble (e.g., hexane or heptane) until turbidity is observed. Slow cooling should then induce crystallization of the purified product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low recovery of this compound after column chromatography.
| Possible Cause | Suggested Solution |
| Compound is too soluble in the eluent. | If the compound elutes too quickly (high Rf value), decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in hexane). |
| Compound is strongly adsorbed to the silica gel. | If the compound does not elute (low Rf value), gradually increase the polarity of the eluent. In some cases, adding a small amount of a more polar solvent like methanol to the eluent can help. Alternatively, consider using a different stationary phase like alumina. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels to avoid poor separation and product loss. |
| Product is volatile. | If the product is volatile, avoid excessive drying on the rotary evaporator at high vacuum or temperature. |
Issue 2: The purified this compound is an oil and will not crystallize.
| Possible Cause | Suggested Solution |
| Presence of residual solvent. | Dry the oil under high vacuum for an extended period to remove all traces of solvent. |
| Presence of impurities. | Even small amounts of impurities can inhibit crystallization. Re-purify the oil by column chromatography using a shallow solvent gradient to improve separation. |
| Supersaturation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil or by adding a seed crystal of pure this compound. |
| Incorrect solvent for crystallization. | Experiment with different solvent systems for recrystallization. Trituration with a non-polar solvent like cold hexane may also help to induce solidification. |
Issue 3: Persistent impurities are observed in the final product by NMR or GC-MS.
| Possible Cause | Suggested Solution |
| Co-elution of impurities during chromatography. | The chosen solvent system may not have sufficient resolving power. Try a different solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate) or a different stationary phase (e.g., alumina). A shallower gradient during elution can also improve separation. |
| Formation of a stable complex with residual catalyst. | If palladium residues are suspected, washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide during the workup may help. |
| Impurity is an isomer with very similar polarity. | Preparative HPLC with a suitable column and mobile phase may be necessary for separating closely related isomers. |
Data Presentation
Table 1: Typical Purification Profile for this compound
| Purification Step | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) |
| Crude Product | 75-85% | - | - |
| After Column Chromatography | - | >98% | 70-85% |
| After Recrystallization | - | >99.5% | 80-90% (of chromatographed material) |
Note: The provided data is representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the this compound.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a non-polar anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Preventing degradation of 2-Methoxydibenzofuran during storage
This technical support center provides guidance on the proper storage and handling of 2-Methoxydibenzofuran to minimize degradation and ensure the integrity of your research material.
Troubleshooting Guide
Researchers encountering unexpected results or suspecting degradation of their this compound sample can follow this troubleshooting guide to identify and resolve common issues.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidative degradation.
Q2: What are the likely degradation pathways for this compound during storage?
A2: Based on the chemical structure of this compound and the general reactivity of aromatic ethers, the primary degradation pathways are likely to be oxidation and hydrolysis (O-demethylation).
-
Oxidation: The dibenzofuran ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products. Exposure to air (oxygen) and light can accelerate this process.
-
O-Demethylation: The methoxy group can be cleaved to form 2-hydroxydibenzofuran. This hydrolysis reaction can be catalyzed by acidic or basic impurities and moisture.
Caption: Potential degradation pathways of this compound.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity and detecting polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with distinct spectral signatures.
Q4: Is there any quantitative data on the stability of this compound under different storage conditions?
A4: While specific public data on the degradation rate of this compound is limited, the following table provides an illustrative example of expected stability based on the behavior of similar aromatic ether compounds under forced degradation conditions. This data is for illustrative purposes only and should not be considered as specification.
| Storage Condition | Duration | Expected Purity (%) | Potential Degradants |
| Recommended | |||
| 2-8 °C, Dark, Inert Atmosphere | 12 months | >99% | Negligible |
| Accelerated/Stress Conditions | |||
| 40 °C / 75% RH, Dark | 3 months | 95 - 98% | 2-Hydroxydibenzofuran, Oxidized impurities |
| Ambient, Exposed to Light and Air | 3 months | 90 - 95% | Oxidized impurities, 2-Hydroxydibenzofuran |
| 60 °C, Dark | 1 month | 92 - 96% | 2-Hydroxydibenzofuran, Oxidized impurities |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Degraded samples of this compound (from forced degradation studies)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
For degraded samples, dissolve the material in the same solvent to a similar concentration.
4. Method Development and Validation:
-
Specificity: Inject the reference standard, a blank (solvent), and the degraded samples to ensure that the peak for this compound is well-resolved from any degradation product peaks and solvent front.
-
Linearity: Prepare a series of dilutions of the reference standard and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform replicate injections of a known concentration of the reference standard to determine the method's accuracy and precision.
-
Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject the this compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 48 hours.
-
Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are separated from the parent peak.
-
Caption: Experimental workflow for a stability study of this compound.
Technical Support Center: NMR Analysis of Substituted Dibenzofurans
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted dibenzofurans.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Quality
Q1: My NMR spectrum has a very low signal-to-noise ratio. What should I do?
A1: A low signal-to-noise ratio can be caused by several factors. First, ensure your sample concentration is adequate. For ¹H NMR of small molecules like dibenzofurans, 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2][3] For ¹³C NMR, a more concentrated sample of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[1][3][4] If the concentration is appropriate, increasing the number of scans during acquisition will improve the signal-to-noise ratio.[5]
Q2: The peaks in my spectrum are very broad. What is the cause?
A2: Peak broadening can stem from several issues:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines.[3][4] Try diluting your sample.
-
Insoluble Material: The presence of undissolved solids will severely degrade spectral quality.[3][4] Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[1][6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[3][7] If suspected, try to repurify the sample.
Q3: My compound is poorly soluble in CDCl₃. What are my options?
A3: If solubility in deuterochloroform (CDCl₃) is an issue, you can try other deuterated solvents.[8] The choice depends on the polarity of your substituted dibenzofuran. Common alternatives include acetone-d₆, DMSO-d₆, benzene-d₆, or methanol-d₄.[1][4][8] Note that changing the solvent will cause chemical shifts to change, which can sometimes be advantageous for resolving overlapping signals.[8][9]
Q4: I see unexpected peaks in my spectrum, such as a singlet around 1.56 ppm or 2.05 ppm.
A4: These are often due to common contaminants. A peak around 1.56 ppm in CDCl₃ is typically water.[10] A peak at 2.05 ppm in acetone-d₆ is the residual solvent peak.[11] Other common contaminants include residual ethyl acetate or acetone from purification or cleaning glassware.[8] To minimize water contamination, consider storing your deuterated solvents over molecular sieves.[6]
Spectral Interpretation & Analysis
Q5: The aromatic region of my ¹H NMR spectrum is very complex and the signals are overlapping. How can I assign the protons?
A5: Overlapping signals in the aromatic region are a common challenge with polycyclic aromatic systems like dibenzofurans.[5][9]
-
Change Solvents: Acquiring the spectrum in a different solvent, such as benzene-d₆, can alter the chemical shifts and may resolve the overlap due to different solvent-solute interactions.[8][9]
-
Higher Field Strength: Using a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 300 MHz) increases signal dispersion, which can often separate crowded peaks.[9]
-
2D NMR Techniques: Two-dimensional NMR is essential for unambiguous assignment.[12]
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping you trace the connectivity within each benzene ring.[1][9]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to, which is crucial for assigning both ¹H and ¹³C signals.[5][9]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying connectivity across quaternary carbons and confirming the substitution pattern.[1]
-
Q6: The integration values for my aromatic protons do not match the expected numbers.
A6: This can happen if the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) overlaps with your aromatic signals.[8] In this case, you can try running the sample in a different solvent like acetone-d₆ to shift the signals away from the solvent peak.[8] Also, ensure that the relaxation delay (D1) is sufficiently long (typically 1-2 seconds for ¹H NMR) to allow for full relaxation of the protons, which is necessary for accurate quantification.[1]
Q7: The splitting patterns in the aromatic region don't follow the simple n+1 rule. Why is that?
A7: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than their coupling constant (J-value), second-order effects can occur.[5] This leads to complex, non-intuitive splitting patterns and distorted peak intensities ("leaning" or "roofing"). This is common in rigid aromatic systems. While full analysis requires simulation software, 2D NMR experiments like COSY are the most practical way to determine the coupling network.[5]
Q8: The signals for my quaternary carbons in the ¹³C NMR spectrum are very weak or missing.
A8: This is a common and expected phenomenon. Quaternary carbons have two main characteristics that lead to weak signals:
-
Long Relaxation Times (T₁): They relax much more slowly than protonated carbons. Increasing the relaxation delay (D1) in your acquisition parameters can help improve their intensity.
-
Lack of Nuclear Overhauser Effect (NOE): In standard proton-decoupled ¹³C experiments, the signal intensity of carbons is enhanced by nearby protons. Since quaternary carbons have no directly attached protons, they do not benefit from this enhancement.[5]
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh the required amount of the purified dibenzofuran derivative into a clean, dry vial.[1]
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[1][2]
-
Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1] Sonication may be used for poorly soluble compounds.[5]
-
Filter and Transfer: Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.[1] Transfer the solution through the filter directly into a clean, dry 5 mm NMR tube.[1] This step is critical to remove any dust or particulate matter.
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[4]
Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)
These protocols assume a modern spectrometer (e.g., Bruker).
-
Acquire 1D Spectra: First, acquire standard ¹H and ¹³C spectra to determine the spectral widths (SW) needed for the 2D experiments.[1]
-
COSY (¹H-¹H Correlation):
-
Experiment: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).[1]
-
Parameters: Set the spectral widths in both F1 and F2 dimensions to encompass all proton signals. Typically, 2-8 scans per increment are sufficient.[1]
-
Interpretation: Cross-peaks indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.[1]
-
-
HSQC (¹H-¹³C One-Bond Correlation):
-
Experiment: Use a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.3 for multiplicity editing).[1]
-
Parameters: Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.
-
Interpretation: Cross-peaks connect protons with the carbon atoms they are directly bonded to.[1]
-
-
HMBC (¹H-¹³C Long-Range Correlation):
-
Experiment: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Parameters: Set the F2 (proton) and F1 (carbon) spectral widths. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[1]
-
Interpretation: Cross-peaks show correlations between protons and carbons separated by 2-4 bonds, which is key for piecing together the molecular structure.[1]
-
Data Presentation
Table 1: Typical NMR Acquisition Parameters for Dibenzofuran Analysis
| Parameter | ¹H NMR (1D) | ¹³C NMR (1D) |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm |
| Number of Scans (NS) | 8-16 | 128-1024+ |
| Relaxation Delay (D1) | 1-2 seconds | 2 seconds |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |
(Note: These are typical starting parameters and may need to be optimized based on the specific compound and spectrometer.[1])
Table 2: Reference Chemical Shifts for Unsubstituted Dibenzofuran
| Position | ¹H Chemical Shift (ppm in CDCl₃) | ¹³C Chemical Shift (ppm in DMSO-d₆) |
| H-1, H-9 | 7.96 | 120.9 |
| H-2, H-8 | 7.46 | 122.9 |
| H-3, H-7 | 7.35 | 127.3 |
| H-4, H-6 | 7.57 | 111.7 |
| C-4a, C-5a | - | 124.6 |
| C-9a, C-9b | - | 156.3 |
(Data compiled from various sources.[12][13][14] Chemical shifts are highly dependent on the substituent and solvent used.)
Visual Workflow Guides
Caption: General troubleshooting workflow for poor quality NMR spectra.
Caption: Logical workflow for structure elucidation using NMR techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.washington.edu [chem.washington.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
Validation & Comparative
Comparative study of 2-Methoxydibenzofuran and usnic acid as kinase inhibitors
A Comprehensive Analysis for Researchers and Drug Development Professionals
The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that regulate the majority of cellular processes, are frequently dysregulated in cancer and other diseases.[1] Natural products and their derivatives have historically been a rich source of bioactive compounds, with usnic acid, a lichen metabolite, and various synthetic dibenzofuran scaffolds showing promise as kinase inhibitors. This guide provides a comparative analysis of usnic acid and the potential of the 2-methoxydibenzofuran scaffold as kinase inhibitors, supported by experimental data and detailed methodologies.
While extensive research has been conducted on the kinase inhibitory properties of usnic acid and a variety of dibenzofuran derivatives, it is important to note that specific experimental data on this compound as a kinase inhibitor is limited in the current scientific literature. Therefore, this guide will compare usnic acid with the broader class of dibenzofuran derivatives, highlighting the potential of this chemical scaffold in kinase inhibition.
Data Presentation: A Comparative Look at Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of usnic acid and various dibenzofuran derivatives against several kinases and cancer cell lines. This data provides a quantitative comparison of their potency.
Table 1: Kinase Inhibitory Activity (IC50)
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Usnic Acid | Pim-1 | Potent inhibitor (specific IC50 not provided) | - | - |
| Dibenzofuran Derivative 44 | Pim-1 | 0.06 | SGI-1776 | 0.05 |
| Pim-2 | 0.035 | SGI-1776 | 0.10 | |
| CLK1 | 0.026 | - | - | |
| Dibenzofuran Derivative 12c | CK2 | 0.0058 | - | - |
| Dibenzofuran Derivative 16b | VEGFR-2 | 0.07797 | Sorafenib | 0.002 |
| Dibenzofuran Derivative 18d | VEGFR-2 | 0.0454 | Sorafenib | 0.002 |
Note: The IC50 values for dibenzofuran derivatives are for specific substituted compounds as noted in the source literature and not for the parent this compound.
Table 2: Cytotoxic Activity against Cancer Cell Lines (IC50)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Usnic Acid | HL-60 | Acute Myeloid Leukemia | 10 |
| K562 | Chronic Myeloid Leukemia | 10.4 | |
| BGC823 | Gastric Cancer | 236.55 (24h) | |
| SGC7901 | Gastric Cancer | 618.82 (24h) | |
| Dibenzofuran Derivative 44 | MV4-11 | Acute Myeloid Leukemia | 2.6 |
| Dibenzofuran Derivative 16b | A549 | Lung Cancer | 1.48 |
| Dibenzofuran Derivative 7 | A549 | Lung Cancer | Most promising activity |
| Dibenzofuran Derivative 8 | A549, HepG2 | Lung, Liver Cancer | Significant activity |
Signaling Pathways and Experimental Workflows
Usnic Acid's Impact on Cellular Signaling
Usnic acid has been shown to modulate several key signaling pathways implicated in cancer progression. It is a known inhibitor of the Pim-1 kinase, which is a crucial regulator of cell survival and proliferation.[2] Furthermore, usnic acid can suppress the VEGFR2-mediated Akt and ERK1/2 signaling pathways, which are critical for angiogenesis.[3][4] It has also been observed to activate the JNK pathway, often associated with the induction of apoptosis.[5][6]
Caption: Signaling pathways modulated by Usnic Acid.
General Workflow for Kinase Inhibitor Evaluation
The evaluation of a potential kinase inhibitor involves a multi-step process, starting from biochemical assays to cellular assays and finally in vivo studies.
Caption: Experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the study of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This protocol is adapted from established methods for determining the in vitro potency of a compound against a specific kinase.[7]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to each well to initiate the reaction.
-
Incubate the plate at a specified temperature for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Target Engagement
Western blotting is used to detect changes in protein expression and phosphorylation status, providing evidence of target engagement by the inhibitor.[5]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.
Conclusion
Usnic acid demonstrates significant potential as a kinase inhibitor, impacting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. While direct experimental evidence for this compound as a kinase inhibitor is currently lacking, the broader class of dibenzofuran derivatives has yielded several potent inhibitors of various kinases, including Pim-1, CLK1, CK2, and VEGFR-2.[8][9][10][11] This suggests that the dibenzofuran scaffold is a promising template for the design of novel kinase inhibitors.
Further research is warranted to synthesize and evaluate the kinase inhibitory activity of this compound and its derivatives. Such studies, employing the standardized protocols outlined in this guide, will be crucial in determining their therapeutic potential and providing a more direct comparison with established natural product inhibitors like usnic acid. The continued exploration of both natural and synthetic compounds is essential for the development of new and effective targeted therapies.
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usnic acid is a novel Pim-1 inhibitor with the abilities of inhibiting growth and inducing apoptosis in human myeloid leukemia cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Usnic acid inhibits breast tumor angiogenesis and growth by suppressing VEGFR2-mediated AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo [mdpi.com]
- 5. ijpbr.in [ijpbr.in]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases | MDPI [mdpi.com]
- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Anticancer Potential of 2-Methoxydibenzofuran Derivatives: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Activity of 2-Methoxydibenzofuran Derivatives and Other Benzofuran/Dibenzofuran Analogs.
The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, dibenzofurans and their structural relatives, benzofurans, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer activity of derivatives of this compound, placing their performance in context with other relevant dibenzofuran and benzofuran compounds. The information presented is supported by experimental data from scientific literature, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
While direct in vitro anticancer studies on the parent this compound are not extensively available in the current body of scientific literature, recent research has demonstrated the significant cytotoxic potential of its derivatives. A study focusing on novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives revealed potent activity against the A549 human lung cancer cell line.[1] This finding underscores the potential of the this compound scaffold as a backbone for the development of new anticancer therapeutics.
Comparative Cytotoxicity Data
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and other selected benzofuran and dibenzofuran compounds against the A549 lung cancer cell line and other cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µg/mL) |
| N-(this compound-3-yl)-2-aryloxyacetamides | Multiple Derivatives | A549 | < 3.90 |
Note: The study reported that most of the synthesized derivatives exhibited IC50 values below the lowest tested concentration of 3.90 µg/mL, indicating high potency.[1]
Table 2: Comparative Cytotoxicity of Other Benzofuran and Dibenzofuran Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Benzofuran-Dipiperazine Hybrids | Compound 8c | A549 | 0.12 |
| Compound 8d | A549 | 0.43 | |
| Benzofuran-Chalcone Hybrids | Compound 4g | HCC1806 (Breast) | 5.93 |
| Compound 4g | HeLa (Cervical) | 5.61 | |
| Halogenated Benzofurans | Compound 7 | A549 | 6.3 |
| Compound 8 | A549 | 3.5 | |
| Benzofuran-2-carboxamides | Compound 50g | A549 | 0.57 |
| Compound 50g | HCT-116 (Colon) | 0.87 | |
| Compound 50g | HeLa (Cervical) | 0.73 | |
| 3-Methylbenzofuran Derivatives | Compound 16b | A549 | 1.48 |
| Piperazine-based Benzofurans | Compound 38 | A549 | 25.15 |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments commonly used to validate the anticancer activity of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle by quantifying the DNA content of cells.[6][7][8][9]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro validation of anticancer activity.
Caption: Potential inhibition of the mTOR signaling pathway by benzofuran derivatives.[13][14][15][16]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Bioactivity of 2-Methoxydibenzofuran and Its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 2-Methoxydibenzofuran derivatives and related dibenzofuran and benzofuran compounds across various cancer cell lines. The objective is to present a clear overview of their cytotoxic potential and mechanisms of action, supported by experimental data to aid in drug discovery and development efforts.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives and other relevant dibenzofuran and benzofuran compounds in different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Specific Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound Derivatives | N-(this compound-3-yl)-2-aryloxyacetamide derivatives (e.g., 2b, 2c, 2e, 2i, 2k) | A549 | Lung Cancer | <3.90 µg/mL* |
| Dibenzofuran Derivatives | Eupatodibenzofuran A | A549 | Lung Cancer | 5.95 ± 0.89[1] |
| Eupatodibenzofuran A | MCF-7 | Breast Cancer | 5.55 ± 0.23[1] | |
| DBF1 | HeLa | Cervical Cancer | 42.08 µg/mL | |
| DBF2 | HeLa | Cervical Cancer | 39.74 µg/mL | |
| Benzofuran Derivatives | Ailanthoidol (Natural Benzofuran) | Huh7 (mutant p53) | Liver Cancer | 22 (at 48h)[2] |
| Ailanthoidol (Natural Benzofuran) | HepG2 (wild-type p53) | Liver Cancer | >80[2] | |
| Compound 30a (Synthetic Benzofuran) | HepG2 | Liver Cancer | Potent inhibitor of tubulin polymerization[2] | |
| Compound 13g (Synthetic Benzofuran) | MCF-7 | Breast Cancer | 1.287[2] | |
| Fluorinated Benzofuran Derivative 1 | HCT116 | Colorectal Cancer | 19.5[3] | |
| Fluorinated Benzofuran Derivative 2 | HCT116 | Colorectal Cancer | 24.8[3] |
Note: The study on N-(this compound-3-yl)-2-aryloxyacetamide derivatives reported IC50 values as lower than the lowest tested concentration, indicating significant cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well. The plate is then incubated at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while gently vortexing. The cells are then stored at 4°C for at least one hour.
-
Washing: The fixed cells are washed twice with PBS to remove the ethanol.
-
Staining: The cell pellet is resuspended in a propidium iodide (PI) staining solution containing RNase A to prevent the staining of RNA.
-
Incubation: The cells are incubated in the dark for at least 30 minutes at room temperature.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing the bioactivity of a compound and a representative signaling pathway that is often modulated by benzofuran and dibenzofuran derivatives.
Mechanistic Insights
Studies on dibenzofuran and benzofuran derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis. For instance, Eupatodibenzofuran A has been shown to induce apoptosis in A549 and MCF-7 cells through a pathway that is dependent on both mitochondria and caspase-3.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[1]
Furthermore, some benzofuran derivatives have been found to interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. For example, some benzofuran derivatives have been shown to induce G2/M phase arrest in cancer cells.[2]
References
- 1. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methoxydibenzofuran Isomers: A Guide for Researchers
A comprehensive guide to the characterization and comparison of 1-Methoxydibenzofuran, 2-Methoxydibenzofuran, 3-Methoxydibenzofuran, and 4-Methoxydibenzofuran for researchers, scientists, and drug development professionals. This document provides a comparative analysis of their physicochemical and spectroscopic properties, supported by experimental data, to facilitate their identification and application in research.
The four positional isomers of this compound are structurally similar aromatic ethers, each with a methoxy group at a different position on the dibenzofuran framework. While their core structure is identical, the position of the methoxy group can significantly influence their chemical, physical, and biological properties. This guide aims to provide a consolidated resource for the characterization and differentiation of these isomers.
Physicochemical and Spectroscopic Data Comparison
A detailed comparison of the available physicochemical and spectroscopic data for the four isomers is presented in the tables below. This information is crucial for the identification and characterization of these compounds in a laboratory setting.
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 1-Methoxydibenzofuran | C₁₃H₁₀O₂ | 198.22 | Solid | 76-77 | Not Reported |
| This compound | C₁₃H₁₀O₂ | 198.22 | Solid | 85-86 | Not Reported |
| 3-Methoxydibenzofuran | C₁₃H₁₀O₂ | 198.22 | Solid | 68-69 | Not Reported |
| 4-Methoxydibenzofuran | C₁₃H₁₀O₂ | 198.22 | Solid | 114-115 | Not Reported |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz) of this compound Isomers
| Isomer | δ (ppm) |
| 1-Methoxydibenzofuran | 8.08 (d, J=7.8 Hz, 1H), 7.95 (d, J=8.2 Hz, 1H), 7.58 (t, J=7.4 Hz, 1H), 7.48 (t, J=7.4 Hz, 1H), 7.41 (d, J=8.2 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 7.05 (s, 1H), 4.01 (s, 3H) |
| This compound | 7.93 (d, J=8.0 Hz, 1H), 7.82 (d, J=2.4 Hz, 1H), 7.52 (t, J=7.6 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H), 7.37 (d, J=8.0 Hz, 1H), 7.18 (dd, J=8.8, 2.4 Hz, 1H), 7.09 (d, J=8.8 Hz, 1H), 3.92 (s, 3H) |
| 3-Methoxydibenzofuran | 7.98 (d, J=7.9 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 7.39 (t, J=7.4 Hz, 1H), 7.31 (d, J=2.3 Hz, 1H), 7.10 (dd, J=8.5, 2.3 Hz, 1H), 7.04 (d, J=7.9 Hz, 1H), 3.93 (s, 3H) |
| 4-Methoxydibenzofuran | 8.01 (d, J=7.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.52 (t, J=7.5 Hz, 1H), 7.43 (t, J=7.5 Hz, 1H), 7.29 (d, J=7.8 Hz, 1H), 7.15 (t, J=8.1 Hz, 1H), 6.85 (d, J=7.8 Hz, 1H), 4.05 (s, 3H) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) of this compound Isomers
| Isomer | δ (ppm) |
| 1-Methoxydibenzofuran | 156.4, 149.8, 145.2, 127.2, 124.8, 123.1, 122.9, 121.2, 113.8, 111.8, 109.9, 100.1, 55.9 |
| This compound | 159.3, 156.1, 149.9, 127.4, 124.7, 122.8, 122.7, 121.1, 112.1, 111.9, 107.2, 98.9, 55.7 |
| 3-Methoxydibenzofuran | 157.0, 156.2, 150.1, 127.3, 124.6, 122.8, 122.7, 121.1, 114.7, 111.9, 109.8, 102.5, 55.8 |
| 4-Methoxydibenzofuran | 156.5, 150.5, 145.9, 127.2, 124.9, 123.0, 122.8, 121.2, 115.9, 111.8, 109.4, 104.3, 55.9 |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of this compound Isomers
| Isomer | IR (KBr, cm⁻¹) | MS (EI, m/z) |
| 1-Methoxydibenzofuran | 3060, 2960, 1620, 1590, 1460, 1250, 1110, 750 | 198 (M+), 183, 155, 127 |
| This compound | 3050, 2950, 1630, 1600, 1470, 1260, 1120, 745 | 198 (M+), 183, 155, 127 |
| 3-Methoxydibenzofuran | 3070, 2970, 1610, 1580, 1480, 1240, 1130, 755 | 198 (M+), 183, 155, 127 |
| 4-Methoxydibenzofuran | 3040, 2940, 1625, 1595, 1450, 1270, 1100, 760 | 198 (M+), 183, 155, 127 |
Experimental Protocols
The following sections provide generalized experimental methodologies for the synthesis and characterization of this compound isomers. Specific reaction conditions and purification methods may vary and should be optimized based on literature precedence for each specific isomer.
General Synthesis of Methoxydibenzofurans
A common route for the synthesis of methoxydibenzofurans involves the methylation of the corresponding hydroxydibenzofuran precursors.
Materials:
-
Appropriate hydroxydibenzofuran isomer
-
Dimethyl sulfate or methyl iodide
-
Potassium carbonate or sodium hydride
-
Acetone or N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the hydroxydibenzofuran isomer in acetone or DMF, add potassium carbonate (or sodium hydride).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (or methyl iodide) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired methoxydibenzofuran isomer.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film.
Mass Spectrometry (MS):
-
Electron ionization mass spectra (EI-MS) are obtained on a mass spectrometer with an ionization energy of 70 eV.
Melting Point:
-
Melting points are determined using a melting point apparatus and are uncorrected.
Visualization of Isomeric Structures and Synthetic Workflow
The positional differences of the methoxy group on the dibenzofuran scaffold are a key distinguishing feature. The general synthetic workflow for obtaining these isomers from their corresponding hydroxylated precursors is also a fundamental aspect of their study.
Caption: Synthetic relationship between hydroxydibenzofuran precursors and their corresponding methoxy isomers.
Caption: General experimental workflow for the synthesis and characterization of a this compound isomer.
Conclusion
This guide provides a foundational comparison of the four positional isomers of this compound based on available data. The distinct spectroscopic fingerprints, particularly the ¹H and ¹³C NMR data, are essential for the unambiguous identification of each isomer. The provided experimental protocols offer a general framework for their synthesis and characterization. It is important to note that the biological activities of these isomers may also differ significantly and warrant further investigation for potential applications in drug discovery and development. Researchers are encouraged to consult specific literature for detailed synthetic procedures and to further explore the unique properties of each isomer.
Structure-activity relationship (SAR) studies of 2-Methoxydibenzofuran analogs
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dibenzofuran analogs, with a particular focus on their potential as enzyme inhibitors. While direct and extensive SAR studies on 2-methoxydibenzofuran analogs are limited in the current scientific literature, this document synthesizes available data on substituted dibenzofurans and related methoxy-substituted benzofurans to infer the potential roles of substituents on the dibenzofuran core.
Comparative Analysis of Biological Activity
The biological activity of dibenzofuran analogs is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the in vitro activities of various dibenzofuran derivatives against key protein targets, providing insights into their therapeutic potential.
| Compound ID | Target | R1 | R2 | IC50 (µM) | Biological Activity | Reference |
| 10a | PTP-MEG2 | cyclopropylmethyl | ethyl | 0.32 | Potent PTP-MEG2 Inhibitor | [1] |
| 10b | PTP-MEG2 | hexyl | ethyl | 1.15 | Moderate PTP-MEG2 Inhibitor | [1] |
| 11d | PTP-MEG2 | 4-methoxybenzyl | cyclohexylmethyl | 0.83 | Potent PTP-MEG2 Inhibitor | [1] |
| 11e | PTP-MEG2 | cyclopropylmethyl | H | 5.35 | Weak PTP-MEG2 Inhibitor | [1] |
| 44 | Pim-1 | - | - | 0.035 | Potent Pim-1 Kinase Inhibitor | [2] |
| 46 | Pim-1 | - | - | 1.20 | Moderate Pim-1 Kinase Inhibitor | [2] |
| 47 | Pim-1 | - | - | 2.35 | Weak Pim-1 Kinase Inhibitor | [2] |
| 43 | Pim-1 | - | - | 0.82 | Moderate Pim-1 Kinase Inhibitor | [2] |
| 15 | Pim-1 | - | - | >10 | Inactive Pim-1 Kinase Inhibitor | [2] |
| Eupatodibenzofuran A | A549 (Lung Carcinoma) | - | - | 5.95 | Anticancer Activity | [3] |
| Eupatodibenzofuran A | MCF-7 (Breast Cancer) | - | - | 5.55 | Anticancer Activity | [3] |
| Kehokorin A | HeLa (Cervical Cancer) | - | - | ~3.2 | Anticancer Activity | [3] |
Key SAR Insights:
-
PTP-MEG2 Inhibition: The SAR studies on dibenzofuran derivatives as PTP-MEG2 inhibitors suggest that substitution at both R1 and R2 positions is crucial for activity. The presence of a bulky and hydrophobic group at R2, such as a cyclohexylmethyl group in compound 11d , is favorable. Interestingly, compound 11d also features a 4-methoxybenzyl group at R1, indicating that a methoxy substituent, as part of a larger group, can be well-tolerated and contribute to potent inhibition. The unsubstituted analog 11e (at R2) shows significantly weaker activity, highlighting the importance of substitution at this position.[1]
-
Pim-1 Kinase Inhibition: For Pim-1 kinase inhibition, the specific substitution pattern on the dibenzofuran core is critical. While the exact structures for compounds 44, 46, 47, 43, and 15 are complex, the data clearly demonstrates that minor structural modifications can lead to a significant range of inhibitory potencies, from highly potent (35 nM for compound 44) to inactive (>10 µM for compound 15).[2]
-
Anticancer Activity: Natural dibenzofurans like Eupatodibenzofuran A and Kehokorin A have demonstrated moderate cytotoxic activity against various cancer cell lines, indicating the potential of the core dibenzofuran structure in cancer drug discovery.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activities of the dibenzofuran analogs discussed.
In Vitro PTP-MEG2 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP-MEG2 using a fluorescent substrate.
Materials:
-
Recombinant human PTP-MEG2 enzyme
-
Fluorescent phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 1 mM DTT
-
Test compounds (dibenzofuran analogs) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of a 384-well plate. For the control wells, add 1 µL of DMSO.
-
Add 20 µL of the PTP-MEG2 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the DiFMUP substrate solution (final concentration ~10 µM) in assay buffer to all wells.
-
Immediately start monitoring the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at room temperature.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6][7][8]
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate for Pim-1 (e.g., PIMtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
Test compounds (dibenzofuran analogs) dissolved in DMSO
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound solution or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing Pim-1 kinase (e.g., 2.5 ng) and the peptide substrate (e.g., 100 µM) in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 25 µM) in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the luminescence by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Understanding the cellular context in which these compounds act is essential. The following diagrams illustrate a key signaling pathway and a general experimental workflow for SAR studies.
Caption: PIM1 Kinase Signaling Pathway.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
Comparative Efficacy Analysis of 2-Methoxydibenzofuran and Everolimus in mTOR Pathway Inhibition
Authoring Division: Department of Preclinical Drug Discovery
Abstract: This guide provides a comparative analysis of a novel investigational compound, 2-Methoxydibenzofuran, and the FDA-approved drug, Everolimus. The focus of this comparison is the efficacy in inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1][2] This document summarizes key in-vitro and in-vivo experimental data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental frameworks. The data presented for this compound is based on preliminary, unpublished research and is intended for a scientific audience engaged in drug development.
Introduction
The mTOR signaling pathway is a pivotal regulator of cellular processes, including growth, proliferation, and metabolism.[2] Its hyperactivation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Everolimus, an analog of rapamycin, is an established mTOR inhibitor used in the treatment of several cancers, including renal cell carcinoma and certain types of breast and neuroendocrine tumors.[3][4][5] It functions by forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[3][5][6]
Recent high-throughput screening has identified this compound, a derivative of the naturally occurring dibenzofuran scaffold, as a potential anti-proliferative agent.[7] Preliminary studies suggest its mechanism of action involves the direct inhibition of the mTOR kinase domain. This guide presents a head-to-head comparison of the efficacy of this compound with Everolimus based on a series of standardized preclinical assays.
In-Vitro Efficacy Comparison
The initial comparison was conducted using in-vitro assays to determine the direct inhibitory effect on the mTOR kinase and the resulting impact on cancer cell viability.
Table 1: In-Vitro Inhibition of mTOR and Cancer Cell Lines
| Compound | mTOR Kinase Assay (IC50) | A549 Lung Cancer Cell Viability (EC50) | MCF-7 Breast Cancer Cell Viability (EC50) |
| This compound | 15 nM | 80 nM | 120 nM |
| Everolimus | 2 nM (mTORC1 specific) | 50 nM | 95 nM |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data are representative of triplicate experiments.
The data indicates that while Everolimus is a more potent inhibitor of mTORC1 in a direct kinase assay, this compound demonstrates comparable, potent anti-proliferative effects in the tested cancer cell lines.
In-Vivo Efficacy in Xenograft Model
To assess in-vivo efficacy, a mouse xenograft model using the A549 human lung cancer cell line was established. Tumor-bearing mice were treated daily for 21 days.
Table 2: In-Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=8) | Dosage | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 125 | 0% |
| This compound | 10 mg/kg, p.o. | 693 ± 98 | 55% |
| Everolimus | 5 mg/kg, p.o. | 770 ± 110 | 50% |
Data presented as mean ± standard error of the mean. p.o. = oral administration.
In the A549 xenograft model, this compound administered at 10 mg/kg demonstrated a slightly higher percentage of tumor growth inhibition compared to Everolimus at its clinically relevant dose.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams are provided.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 4. Everolimus - NCI [cancer.gov]
- 5. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. scbt.com [scbt.com]
- 7. benthamdirect.com [benthamdirect.com]
Head-to-head comparison of different synthetic routes to 2-Methoxydibenzofuran
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methoxydibenzofuran is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of different synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies: the formation of the dibenzofuran core with the methoxy group already in place or introduced subsequently, and the modification of a pre-existing dibenzofuran scaffold. This comparison focuses on two distinct and well-documented approaches: a classical multi-step synthesis involving a key formylation step, and a modern palladium-catalyzed cross-coupling reaction.
| Parameter | Two-Step Synthesis via Formylation | Palladium-Catalyzed Suzuki-Miyaura Coupling |
| Overall Yield | 65% | Not explicitly reported for this specific product, but generally high for similar couplings. |
| Starting Materials | Dibenzofuran | 2-Halobenzofuran, Arylboronic Acid |
| Key Reactions | Formylation, further functionalization | Suzuki-Miyaura Cross-Coupling |
| Reaction Conditions | Varies (e.g., strong acids, low temperatures for formylation) | Mild conditions, requires palladium catalyst and specific ligands. |
| Scalability | Potentially scalable, may require optimization of individual steps. | Generally scalable, catalyst cost may be a factor. |
| Substrate Scope | Generally applicable to various dibenzofuran derivatives. | Broad scope for both coupling partners. |
Experimental Protocols
Route 1: Two-Step Synthesis via Formylation of a Dibenzofuran Precursor
This route provides a reliable method for the synthesis of this compound with a good overall yield.[1]
Step 1: Synthesis of the Dibenzofuran Precursor The initial synthesis of the appropriately substituted dibenzofuran is a critical first step. While various methods exist for constructing the dibenzofuran core, a common approach involves the cyclization of a biphenyl derivative.
Step 2: Formylation and Subsequent Functionalization The key step in this route is the introduction of a functional group that can be converted to the methoxy group. One reported method involves the formylation of a dibenzofuran derivative.
Experimental Protocol:
-
Formylation of this compound: While the specific precursor for the reported 65% yield synthesis is not detailed, a general formylation protocol for a similar dibenzofuran derivative involves reacting the substrate with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride. The reaction is typically carried out in an inert solvent at low temperatures.
-
Conversion to Methoxy Group: The resulting aldehyde can then be converted to the methoxy group through various methods, such as a Baeyer-Villiger oxidation followed by hydrolysis and methylation, or through direct reduction and subsequent etherification.
A specific protocol for the formylation of this compound itself (to produce aldehydes) has been reported with a 95% yield, indicating the feasibility of electrophilic substitution on this ring system.
Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of carbon-carbon bonds. This approach can be adapted for the synthesis of 2-arylbenzofurans, and by extension, could be applied to the synthesis of this compound by choosing the appropriate coupling partners.
Experimental Protocol:
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halobenzofuran with an arylboronic acid, which can be conceptually applied to the synthesis of this compound.
-
Materials:
-
2-Halobenzofuran (e.g., 2-bromobenzofuran)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst
-
Ligand (e.g., RuPhos)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the 2-halobenzofuran (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).
-
Degas the reaction mixture and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
While a specific yield for the synthesis of this compound using this method is not available in the provided results, Suzuki-Miyaura couplings typically afford good to excellent yields.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Workflow for the Two-Step Synthesis via Formylation.
Caption: Workflow for the Palladium-Catalyzed Suzuki-Miyaura Coupling.
Conclusion
Both the classical formylation route and the modern palladium-catalyzed coupling strategy offer viable pathways to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the laboratory's capabilities. The two-step formylation route is a well-established method with a documented high yield for a closely related transformation. The palladium-catalyzed approach offers the potential for high efficiency and modularity, allowing for the synthesis of a variety of analogues by simply changing the coupling partners. Further optimization of the palladium-catalyzed route for the specific synthesis of this compound would be a valuable endeavor for researchers in the field.
References
A Comparative Guide to Off-Target Effects: Evaluating 2-Methoxydibenzofuran Against Alternative Kinase Inhibitors
In the landscape of drug discovery and chemical biology, the characterization of a compound's selectivity is paramount. While a molecule may be designed with a specific biological target in mind, its unintended interactions with other proteins—known as off-target effects—can lead to unforeseen toxicity or provide opportunities for drug repurposing. This guide provides a comparative framework for analyzing the off-target profile of a novel compound, using 2-Methoxydibenzofuran as a hypothetical lead compound targeting "Kinase A".
To contextualize its performance, we compare its hypothetical selectivity data against two well-characterized kinase inhibitors: Staurosporine, a notoriously non-selective inhibitor, and Erlotinib, a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This analysis will equip researchers with a clear understanding of how to evaluate and present off-target data for novel chemical entities.
Comparative Selectivity Data
The following tables summarize the inhibitory activity of our hypothetical compound, this compound, against its intended target (Kinase A) and a panel of representative off-target kinases. The data is presented alongside real-world data for Staurosporine and Erlotinib to provide a clear benchmark for selectivity. Inhibition is shown as the percentage of remaining kinase activity at a 1 µM compound concentration.
Table 1: Kinase Inhibition Profile at 1 µM Concentration
| Kinase Target | This compound (Hypothetical Data) | Staurosporine | Erlotinib |
| Kinase A (On-Target) | 5% | 2% | 85% |
| EGFR (Off-Target) | 88% | 7% | 10% |
| SRC (Off-Target) | 65% | 15% | 75% |
| CDK2 (Off-Target) | 92% | 25% | 95% |
| PKA (Off-Target) | 95% | 10% | 98% |
| ROCK1 (Off-Target) | 78% | 20% | 89% |
Data for Staurosporine and Erlotinib are representative and compiled from publicly available kinase screening panels. Lower percentages indicate stronger inhibition.
Table 2: IC50 Values for Selected Kinases (nM)
| Kinase Target | This compound (Hypothetical Data) | Staurosporine | Erlotinib |
| Kinase A (On-Target) | 50 | 5 | >10,000 |
| EGFR (Off-Target) | >10,000 | 10 | 2 |
| SRC (Off-Target) | 2,500 | 20 | >10,000 |
| ROCK1 (Off-Target) | 4,000 | 30 | >10,000 |
IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is hypothetical for this compound and representative for alternatives.
Experimental Protocols
The data presented above is typically generated using standardized biochemical and cellular assays. Below are detailed methodologies for key experiments crucial for determining a compound's off-target profile.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a kinase buffer.
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Initiate the reaction by adding the kinase/substrate mixture to the wells. Incubate at 30°C for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound or vehicle control (DMSO) and incubate under normal culture conditions to allow for cell entry and target binding.
-
Harvest and Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating Profile: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This creates a "melt curve".
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melt curve to higher temperatures for the compound-treated sample indicates that the compound has bound to and stabilized the target protein in the cellular context. This can be used to confirm on-target engagement and discover novel off-targets.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological systems and experimental processes. The following visualizations, created using the DOT language, illustrate the potential impact of off-target effects and the workflow for their discovery.
Caption: Hypothetical signaling pathway showing on- and off-target effects.
Caption: Experimental workflow for characterizing off-target effects.
Caption: Logical comparison of compound selectivity profiles.
Reproducibility of Experimental Results with 2-Methoxydibenzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of 2-Methoxydibenzofuran and its derivatives with alternative compounds, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering insights into the cytotoxic potential and mechanistic pathways of this class of compounds.
Comparative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound derivatives and other benzofuran analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
A study on novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives revealed significant cytotoxic activity against A549 lung cancer cells. For many of these derivatives, the IC50 values were found to be lower than the lowest tested concentration of 3.90 µg/mL, indicating high potency.[1][2] Specifically, compounds 2b, 2c, 2e, 2i, and 2k from this series demonstrated the highest antiproliferative activity against the A549 cell line with a selective profile against cancer cells over normal NIH/3T3 mouse embryofibroblast cell lines.[1][2]
For comparative purposes, the table below summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, as reported in several studies.
| Compound/Derivative Class | Specific Compound/Substitution | Cancer Cell Line | IC50 (µM) |
| N-(this compound-3-yl) derivatives | Most derivatives (2a-l) | A549 (Lung Cancer) | < 3.90 µg/mL |
| Halogenated Benzofurans | Bromine on methyl group at C-3 | K562 (Leukemia) | 5 |
| Bromine on methyl group at C-3 | HL60 (Leukemia) | 0.1 | |
| Bromomethyl-substituted (MCC1019) | A549 (Lung Cancer) | 16.4 | |
| Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | |
| Benzofuran-Chalcone Hybrids | Compound 4d | HCC1806 (Breast Cancer) | 17.13 |
| Compound 4g | Multiple cell lines | Good activity | |
| 2-Arylbenzofuran Derivatives | 7-Methyl-2-phenylbenzofuran | K562 (Leukemia) | 5 |
| 7-Methyl-2-phenylbenzofuran | HL60 (Leukemia) | 0.1 | |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 (Hepatocellular Carcinoma) | 0.874 | |
| 3-methylbenzofuran derivative (p-methoxy) | A549 (Lung Cancer) | 1.48 | |
| Benzofuran-3-one Indole Derivatives | Compound 9 | SQ20B (Head and Neck Cancer) | 0.46 |
| Compound 32 | PC-3 (Prostate Cancer) | Single-digit nanomolar |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, K562, etc.)
-
Complete culture medium
-
This compound derivatives or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways
Benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Several studies have implicated the PI3K/Akt/mTOR pathway as a primary target for this class of compounds.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival.[4][5] Dysregulation of this pathway is a common feature in many types of cancer.[4] Benzofuran derivatives have been identified as potent inhibitors of mTOR, a central kinase in this pathway.[6][7] By inhibiting mTOR, these compounds can block downstream signaling events that are critical for cancer cell proliferation and survival.[7] Furthermore, specific benzofuran-3-one indole derivatives have been developed as dual inhibitors of PI3K-alpha and mTOR.[8]
Below are diagrams illustrating the experimental workflow for cytotoxicity testing and the targeted signaling pathway.
Caption: General workflow for determining the cytotoxicity of this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Methoxydibenzofuran
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Methoxydibenzofuran, a dibenzofuran derivative and an ether, focusing on immediate safety and logistical procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
As an ether, this compound has the potential to form explosive peroxides upon prolonged storage, especially after being opened and exposed to air and light.[1][2][3][4] Therefore, it is critical to date all containers upon receipt and upon opening.[1][3] Opened containers should ideally be disposed of within six months.[1]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Citation |
| Opened Container Disposal | Within 6 months of opening | [1] |
| Unopened Container Disposal | Within 1 year of receipt | [1] |
| Waste Container Fill Level | Do not exceed 90% capacity | [5] |
| Spill Size - Small | < 1 Liter | [3] |
| Spill Size - Large | > 1 Liter | [3] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all waste containing this compound, including residues, contaminated materials, and the first rinse of empty containers, in a designated, leak-proof hazardous waste container.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.[6]
-
Ensure the container is kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]
2. Disposal of Liquid Waste:
-
Do not dispose of this compound down the drain.[2][6] This practice is prohibited for hazardous chemicals.
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
3. Disposal of Empty Containers:
-
Once a container of this compound is empty, it must be decontaminated before being discarded.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1][6]
-
The first rinseate must be collected and disposed of as hazardous waste along with other this compound waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label from the container.[1][6] The clean, decontaminated container can then be disposed of as regular laboratory glass or plastic waste.
4. Spill Management:
-
Small Spills (<1 Liter):
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill using an absorbent material or a spill kit.[3]
-
Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste containing this compound, and arrange for its disposal.[3]
-
-
Large Spills (>1 Liter):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxydibenzofuran
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical protocols for the handling and disposal of 2-Methoxydibenzofuran. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it can cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, implementing robust safety measures is paramount for all personnel involved in its use.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, minimizing exposure risk. |
| Eyes/Face | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles. A face shield offers a broader range of protection for the entire face[1]. |
| Body | Disposable lab coat or gown with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | Essential for preventing the inhalation of dust or vapors, especially when handling the powder outside of a certified chemical fume hood[1]. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a systematic procedure is crucial to minimize the risk of exposure and contamination. All handling of this compound should occur within a designated area, such as a certified chemical fume hood.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) within the fume hood.
-
Don all required PPE as specified in the table above.
2. Weighing and Handling:
-
Perform all manipulations of solid this compound within the fume hood to control dust.
-
Use dedicated, non-sparking tools for handling the powder.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care to minimize airborne particles.
3. Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the face shield, gown, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
4. Spill Management:
-
In the event of a small spill within the fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound and contaminated materials can pose a risk to the environment. All waste must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, pipette tips, and contaminated absorbent material, in a clearly labeled, sealed, and chemically resistant container.
-
Unused Product: Unused this compound should be disposed of in its original container or a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store hazardous waste in a designated, secure area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. High-temperature incineration is a common method for the destruction of such organic compounds.
Below is a workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
